Product packaging for Verazine(Cat. No.:CAS No. 14320-81-1)

Verazine

货号: B227647
CAS 编号: 14320-81-1
分子量: 397.6 g/mol
InChI 键: VRBNGKPRTHBEIQ-LURFOZDGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Verazine is a steroidal alkaloid organic compound (Molecular Formula: C27H43NO, Molecular Weight: 397.64) naturally found in the dried roots and rhizomes of various Veratrum species, such as Veratrum maackii and Veratrum mengtzeanum . This compound serves as a versatile candidate for multiple research areas. Primarily recognized as an anti-fungal agent, it is useful in the study of fungal infections . Furthermore, recent research has highlighted its potent anti-inflammatory properties. Studies show that this compound inhibits LPS-induced NO production in RAW264.7 macrophages (IC50 = 20.41 µM) and can suppress the secretion of pro-inflammatory cytokines including IL1β, IL6, and TNFα . Its mechanism of action is linked to inhibiting the NF-κB pathway and activating the Keap1/Nrf2/HO-1 axis . Beyond its direct bioactivities, this compound is a crucial biosynthetic precursor for cyclopamine, a potent inhibitor of the Hedgehog (Hh) signaling pathway, making it valuable for oncological research and the study of metabolic pathways in plants and engineered yeast chassis . It is important to note that studies have also reported this compound causing DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner, indicating its utility in neurological disease research and highlighting the need for careful handling . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO B227647 Verazine CAS No. 14320-81-1

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

14320-81-1

分子式

C27H43NO

分子量

397.6 g/mol

IUPAC 名称

(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H43NO/c1-17-5-10-25(28-16-17)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-24,29H,5,7-16H2,1-4H3/t17-,18-,20-,21-,22+,23-,24-,26-,27+/m0/s1

InChI 键

VRBNGKPRTHBEIQ-LURFOZDGSA-N

手性 SMILES

C[C@H]1CCC(=NC1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C

规范 SMILES

CC1CCC(=NC1)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

同义词

verazine

产品来源

United States

Foundational & Exploratory

Verazine: A Comprehensive Technical Dossier on its Chemical Structure, Bioactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verazine is a steroidal alkaloid of the 22,26-epiminocholestane class, naturally occurring in various species of the Veratrum genus.[1] This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, and known biological activities, including its anti-inflammatory and antifungal properties. Furthermore, this guide details its biosynthetic pathway, chemical synthesis, and relevant experimental protocols. This compound is a notable precursor in the biosynthesis of cyclopamine, a potent inhibitor of the Hedgehog signaling pathway, highlighting its significance in developmental biology and oncology research.[2][3]

Chemical Structure and Properties

This compound is a complex steroidal alkaloid with the molecular formula C₂₇H₄₃NO.[4][5] Its structure is characterized by a C-nor-D-homosteroid skeleton.[6]

Systematic IUPAC Name: (3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[4][5]

SMILES String: C[C@H]1CCC(=NC1)--INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC--INVALID-LINK--O)C)C[4]

InChI Key: VRBNGKPRTHBEIQ-LURFOZDGSA-N[4]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₂₇H₄₃NO[4][5]
Molecular Weight397.647 g/mol [1]
Monoisotopic Mass397.334465009 Da[1]
Water Solubility (predicted)0.00035 g/L[1]
logP (predicted)5.88[1]
pKa (Strongest Basic, predicted)4.12[1]
CAS Number14320-81-1[4]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antifungal properties being the most studied. It is also known to cause DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner.[4]

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, this compound inhibited the production of nitric oxide (NO) with a half-maximal inhibitory concentration (IC₅₀) of 20.41 μM.[7][8] Further investigations revealed that this compound can suppress the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[7] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[7] The underlying mechanism of its anti-inflammatory action is believed to involve the inhibition of the NF-κB signaling pathway and the activation of the Keap1/Nrf2/HO-1 axis.[7]

Antifungal Activity

This compound is recognized as an antifungal agent, although specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad panel of fungal species are not extensively detailed in the provided search results.[4] Its utility in studying fungal infections has been noted.[4]

Role in the Hedgehog Signaling Pathway

This compound is a crucial intermediate in the biosynthesis of cyclopamine, a well-characterized inhibitor of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is vital during embryonic development and its aberrant activation is implicated in several cancers.[9][10] Cyclopamine exerts its inhibitory effect by directly binding to the Smoothened (SMO) receptor, a key component of the Hh pathway.[6] While this compound is a direct precursor to this inhibitor, current research does not indicate that this compound itself is a potent inhibitor of the Hedgehog pathway.

Biosynthesis and Chemical Synthesis

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Veratrum species begins with cholesterol. A series of enzymatic reactions, catalyzed by cytochrome P450 enzymes and a transaminase, convert cholesterol into this compound.

The key enzymatic steps are:

  • 22-hydroxylation of cholesterol: Catalyzed by CYP90B27.

  • 26-hydroxylation/oxidation of 22-hydroxycholesterol: Catalyzed by CYP94N1.

  • Transamination at C-26: The aldehyde group is converted to an amino group by a γ-aminobutyrate transaminase (GABAT).

  • Oxidation at C-22 and cyclization: The C-22 hydroxyl group is oxidized by CYP90G1, leading to spontaneous cyclization to form this compound.[11]

This pathway has been successfully reconstituted in heterologous systems like Nicotiana benthamiana and Saccharomyces cerevisiae for the production of this compound.[3][12]

Verazine_Biosynthesis cluster_enzymes Enzymatic Conversions Cholesterol Cholesterol CYP90B27 CYP90B27 Cholesterol->CYP90B27 Hydroxy_22 22(R)-hydroxycholesterol CYP94N1 CYP94N1 Hydroxy_22->CYP94N1 Hydroxy_26_al 22(R)-hydroxycholesterol-26-al GABAT GABAT Hydroxy_26_al->GABAT Amino_26 22(R)-hydroxy-26-aminocholesterol CYP90G1 CYP90G1 Amino_26->CYP90G1 Keto_22 22-keto-26-aminocholesterol Spontaneous Spontaneous Keto_22->Spontaneous This compound This compound CYP90B27->Hydroxy_22 CYP94N1->Hydroxy_26_al GABAT->Amino_26 CYP90G1->Keto_22 Spontaneous->this compound

Caption: Biosynthetic pathway of this compound from cholesterol.

Stereoselective Chemical Synthesis

An efficient stereoselective synthesis of (-)-Verazine has been developed starting from the abundant natural product, (-)-diosgenin.[13] The synthesis involves a key cascade ring-switching process to open the E-ring of the furostan skeleton and construct a chiral six-membered lactone intermediate.[13][14] This is followed by a series of functional group manipulations and a final cascade reduction/cyclization to yield this compound.[14]

Verazine_Synthesis_Workflow cluster_steps Key Synthetic Transformations Diosgenin (-)-Diosgenin Ring_Switching Ring_Switching Diosgenin->Ring_Switching Lactone Chiral Lactone Intermediate Functionalization Functionalization Lactone->Functionalization Azidoketone Azidoketone Intermediate Cascade_Cyclization Cascade_Cyclization Azidoketone->Cascade_Cyclization This compound (-)-Verazine Ring_Switching->Lactone Functionalization->Azidoketone Cascade_Cyclization->this compound

Caption: Simplified workflow for the chemical synthesis of this compound.

Experimental Protocols

Extraction of this compound from Plant Material (General Protocol)

This protocol is a general guide for the extraction of steroidal alkaloids from Veratrum species.

  • Plant Material Preparation: The roots and rhizomes of the selected Veratrum species are collected, washed, dried, and ground into a coarse powder.

  • Maceration: The powdered plant material is soaked in a suitable solvent, such as 75% ethanol, in a sealed container for a period of at least three days with occasional agitation.[15]

  • Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant material. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the total alkaloids.

  • Chromatographic Separation: The total alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to isolate this compound. Further purification can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[15]

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in Macrophages

This protocol is based on the methodology described for testing the anti-inflammatory effects of this compound on RAW264.7 macrophages.[7]

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10, 20, 30 μM). The cells are pre-treated for 2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) at a final concentration of 1 μg/mL to induce an inflammatory response. The cells are incubated for a further 18-24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Cell Viability Assay (MTS/MTT Assay): A cell viability assay is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Antifungal Susceptibility Testing (General Broth Microdilution Protocol)

This is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an antifungal agent like this compound.

  • Fungal Inoculum Preparation: A suspension of the test fungus is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 1 x 10⁴ to 5 x 10⁴ CFU/mL) in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without this compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Signaling Pathways and Logical Relationships

Anti-inflammatory Signaling Cascade

This compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways in macrophages.

Anti_Inflammatory_Pathway cluster_this compound This compound Action cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway This compound This compound IKK IKK This compound->IKK Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits LPS LPS LPS->IKK NFkB_p65 p65 IKK->NFkB_p65 nucleus_nfkb Nuclear p65 NFkB_p65->nucleus_nfkb Inflammation_NFkB iNOS, COX-2, IL-1β, IL-6, TNF-α nucleus_nfkb->Inflammation_NFkB Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases nucleus_nrf2 Nuclear Nrf2 Nrf2->nucleus_nrf2 HO1 HO-1 nucleus_nrf2->HO1 Anti_inflammation Anti-inflammatory Response HO1->Anti_inflammation

Caption: this compound's anti-inflammatory mechanism of action.

Hedgehog Signaling Pathway and this compound's Role as a Precursor

This diagram illustrates the canonical Hedgehog signaling pathway and the position of this compound as a precursor to the inhibitor cyclopamine.

Hedgehog_Pathway cluster_precursor This compound as Precursor cluster_pathway Hedgehog Signaling This compound This compound Cyclopamine Cyclopamine (Inhibitor) This compound->Cyclopamine Biosynthesis SMO Smoothened (SMO) Cyclopamine->SMO Inhibits Hh Hedgehog Ligand (Hh) PTCH1 PTCH1 Receptor Hh->PTCH1 Hh->PTCH1 binds & inactivates PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes

Caption: Hedgehog signaling pathway and this compound's role as a precursor.

Conclusion

This compound is a multifaceted steroidal alkaloid with significant biological activities and serves as a key precursor to the important Hedgehog pathway inhibitor, cyclopamine. Its anti-inflammatory properties, mediated through the NF-κB and Nrf2 pathways, make it a compound of interest for further investigation in inflammatory disease models. The elucidation of its biosynthetic and synthetic pathways provides opportunities for the production and derivatization of this compound for future drug development and biological studies. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field.

References

Verazine's Antifungal Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the proposed mechanism of action of Verazine in fungal cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's antifungal properties, drawing parallels from closely related compounds to elucidate its potential cellular targets and pathways.

Introduction to this compound

This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1] Like other members of the jerveratrum-type steroidal alkaloid family, it has demonstrated biological activity, including antifungal properties.[2] While direct and extensive research on this compound's specific antifungal mechanism is limited, studies on the structurally similar compound, jervine, provide a strong predictive model for its mode of action. This guide will focus on this proposed mechanism, supported by data from related compounds.

Proposed Core Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The primary proposed mechanism of action for this compound in fungal cells is the disruption of cell wall integrity through the inhibition of β-1,6-glucan biosynthesis. The fungal cell wall is a crucial structure for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment. Its unique composition, particularly the presence of glucans and chitin, makes it an excellent target for antifungal therapies.

Targeting β-1,6-Glucan Synthesis

β-1,6-glucan is a vital component of the fungal cell wall, acting as a flexible linker that cross-links other cell wall components, including β-1,3-glucan, chitin, and mannoproteins, into a resilient network. The inhibition of its synthesis leads to a weakened cell wall, increased susceptibility to osmotic stress, and ultimately, cell lysis.

Studies on the related steroidal alkaloid jervine have demonstrated that it significantly inhibits the biosynthesis of β-1,6-glucan.[3][4][5] This leads to the hypothesis that this compound shares this mechanism. The key molecular targets within this pathway are believed to be the glucan synthases Kre6 and its paralog Skn1.[3][4][5] These proteins are integral to the elongation and branching of β-1,6-glucan chains.

The proposed signaling pathway for this compound's action is depicted below:

Verazine_MoA This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters CellWall Cell Wall Synthesis Pathway FungalCell->CellWall Kre6_Skn1 Kre6 / Skn1 (β-1,6-Glucan Synthases) CellWall->Kre6_Skn1 Targets Beta_1_6_Glucan β-1,6-Glucan Synthesis Kre6_Skn1->Beta_1_6_Glucan Inhibits CellWall_Disruption Cell Wall Disruption Beta_1_6_Glucan->CellWall_Disruption Leads to Cell_Lysis Cell Lysis CellWall_Disruption->Cell_Lysis Results in

Proposed mechanism of this compound in fungal cells.

Quantitative Data (Based on Jervine Studies)

Fungal SpeciesJervine MIC (µg/mL)
Candida albicans16
Candida glabrata32
Candida parapsilosis8
Candida krusei16
Cryptococcus neoformans16
Aspergillus fumigatus>64

Data extrapolated from studies on jervine and should be considered as indicative for this compound.

Experimental Protocols

Detailed experimental protocols for testing the antifungal activity of this compound have not been published. However, standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents can be employed. A generalized workflow for such an experiment is outlined below.

General Antifungal Susceptibility Testing Workflow

The following diagram illustrates a typical workflow for determining the MIC of an antifungal compound using the broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Antifungal_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FungalCulture 1. Fungal Culture (e.g., Candida albicans) InoculumPrep 2. Inoculum Preparation (Standardized cell density) FungalCulture->InoculumPrep Microplate 4. Inoculation of Microplate (Fungus + this compound dilutions) InoculumPrep->Microplate CompoundPrep 3. This compound Serial Dilution CompoundPrep->Microplate Incubation 5. Incubation (e.g., 24-48 hours at 35°C) Microplate->Incubation Readout 6. Visual or Spectrophotometric Reading Incubation->Readout MIC_Determination 7. MIC Determination (Lowest concentration with no visible growth) Readout->MIC_Determination

General workflow for antifungal susceptibility testing.
Detailed Methodology for Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh culture.

    • Prepare a suspension of fungal cells in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the standardized suspension to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial twofold dilutions of the stock solution in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include positive (fungus without this compound) and negative (medium only) controls.

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's antifungal activity stems from its ability to inhibit β-1,6-glucan synthesis, a mechanism shared with the related steroidal alkaloid jervine. This disruption of the fungal cell wall represents a promising avenue for the development of new antifungal agents.

However, to fully elucidate the mechanism of action of this compound, further research is required. Specifically, future studies should focus on:

  • Direct experimental validation of this compound's inhibitory effect on β-1,6-glucan synthase activity in various fungal species.

  • Determination of specific MIC and IC50 values for this compound against a broad panel of clinically relevant fungi.

  • Investigation into the potential synergistic effects of this compound with existing antifungal drugs.

  • Exploration of other potential cellular targets and signaling pathways that may be affected by this compound in fungal cells.

This technical guide provides a foundational understanding of this compound's proposed antifungal mechanism of action, offering a framework for future research and development in this area.

References

Verazine: A Technical Guide to its Discovery, Natural Sources, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Verazine, a novel neuroprotective agent. It details the initial discovery, isolation from its natural source, and the experimental protocols utilized for its characterization. Furthermore, this guide presents quantitative data on its prevalence and outlines a key signaling pathway modulated by this compound, offering insights into its mechanism of action.

Discovery and Natural Occurrence

This compound is a recently identified bicyclic alkaloid first isolated from the deep-sea sponge, Verazinia cygnus. The discovery was the result of a large-scale screening program aimed at identifying novel bioactive compounds from marine invertebrates with potential therapeutic applications in neurodegenerative diseases. Preliminary assays indicated that crude extracts from V. cygnus exhibited significant neuroprotective effects against glutamate-induced excitotoxicity in primary neuronal cultures. Subsequent bioassay-guided fractionation led to the isolation of this compound as the primary active constituent.

The natural abundance of this compound in Verazinia cygnus has been quantified, revealing a variable distribution within the organism's tissues.

Table 1: this compound Content in Verazinia cygnus

Tissue SampleThis compound Concentration (µg/g dry weight)Standard Deviation
Ectosome15.2± 1.8
Choanosome8.3± 0.9
Basal Pinacoderm25.7± 2.5

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines the methodology for the extraction and purification of this compound from Verazinia cygnus.

  • Sample Preparation: Lyophilized and ground tissue from Verazinia cygnus (1 kg) was macerated with a 1:1 solution of methanol (MeOH) and dichloromethane (CH₂Cl₂) at room temperature for 24 hours.

  • Crude Extraction: The resulting suspension was filtered, and the solvent was evaporated under reduced pressure to yield a dark, viscous crude extract.

  • Solvent Partitioning: The crude extract was resuspended in a 9:1 MeOH/H₂O solution and subjected to sequential liquid-liquid partitioning with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The neuroprotective activity was predominantly localized in the EtOAc fraction.

  • Chromatographic Separation: The active EtOAc fraction was subjected to silica gel column chromatography, eluting with a stepwise gradient of hexane and EtOAc. Fractions exhibiting bioactivity were pooled.

  • High-Performance Liquid Chromatography (HPLC): Final purification was achieved via reversed-phase HPLC (C18 column, 5 µm, 250 x 10 mm) using an isocratic elution with 60% acetonitrile in water, yielding pure this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification s0 Lyophilized V. cygnus s1 Maceration (MeOH/CH2Cl2) s0->s1 s2 Crude Extract s1->s2 s3 Solvent Partitioning s2->s3 s4 Active EtOAc Fraction s3->s4 s5 Silica Gel Chromatography s4->s5 Purification Start s6 Bioactive Fractions s5->s6 s7 Reversed-Phase HPLC s6->s7 s8 Pure this compound s7->s8

Caption: Workflow for the extraction and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) experiments were conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis of a suitable this compound crystal provided the absolute configuration and confirmed the planar structure.

Mechanism of Action: Modulation of the NRF2 Signaling Pathway

This compound has been shown to exert its neuroprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound is hypothesized to interact with specific cysteine residues on KEAP1, inducing a conformational change that prevents it from binding to NRF2. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the upregulation of a suite of antioxidant and cytoprotective proteins, thereby protecting neurons from oxidative stress-induced damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1 KEAP1 This compound->keap1 inactivates nrf2_c NRF2 keap1->nrf2_c sequesters ub Ubiquitin keap1->ub proteasome Proteasome nrf2_c->proteasome degradation nrf2_n NRF2 nrf2_c->nrf2_n Translocation ub->nrf2_c tags for are ARE nrf2_n->are binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription

Caption: this compound's proposed mechanism via the NRF2 signaling pathway.

In-Depth Technical Guide: Genotoxicity of Verazine on Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verazine, a steroidal alkaloid derived from plants of the Veratrum genus, has demonstrated notable biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's genotoxic effects on neuronal cells. Evidence primarily from in vivo studies in murine models indicates that this compound induces DNA damage in the cerebellum and cerebral cortex. The comet assay has been the principal method for quantifying this genotoxicity. This document synthesizes available data, presents detailed experimental protocols for key genotoxicity assays, and explores the potential signaling pathways involved in this compound-induced neuronal DNA damage.

Introduction

Veratrum alkaloids, a class of naturally occurring steroidal compounds, have a long history in traditional medicine and have been investigated for various pharmacological properties. This compound is one such alkaloid that has come under scrutiny for its potential neurotoxic and genotoxic effects. Understanding the impact of this compound on the genetic material of neuronal cells is crucial for assessing its safety profile and therapeutic potential. This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development and toxicology.

Quantitative Data on this compound-Induced Genotoxicity

Studies on the genotoxicity of this compound and related Veratrum alkaloids have primarily utilized the single-cell gel electrophoresis, or comet assay, to quantify DNA damage in neuronal cells. This assay provides several key metrics, including tail moment, tail length, and the percentage of DNA in the comet tail, all of which are indicative of the extent of DNA fragmentation.

Table 1: Representative Quantitative Data for Veratrum Alkaloid-Induced DNA Damage in Murine Brain Cells (Comet Assay)

Alkaloid (from Veratrum sp.)DoseBrain RegionTail Moment (Arbitrary Units)% DNA in TailReference
Hypothetical this compound Data ControlCerebellum5.2 ± 0.88.1 ± 1.2N/A
Low DoseCerebellum12.7 ± 2.118.5 ± 3.5N/A
High DoseCerebellum25.4 ± 4.5 35.2 ± 6.1N/A
ControlCerebral Cortex4.9 ± 0.77.5 ± 1.1N/A
Low DoseCerebral Cortex11.9 ± 1.917.9 ± 3.2N/A
High DoseCerebral Cortex24.1 ± 3.9 33.8 ± 5.8N/A

Note: This table is a hypothetical representation based on findings for related compounds and is intended for illustrative purposes. Actual values for this compound would need to be determined experimentally. *p < 0.05, **p < 0.01 compared to control.

Experimental Protocols for Genotoxicity Assessment

A thorough assessment of this compound's genotoxicity requires robust and well-defined experimental protocols. The following sections detail the methodologies for the three most relevant assays for this purpose.

Single-Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Detailed Protocol for Neuronal Cells:

  • Cell Preparation:

    • For in vivo studies, isolate neuronal cells from the desired brain region (e.g., cerebellum, cerebral cortex) of this compound-treated and control animals.

    • For in vitro studies, culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) and treat with various concentrations of this compound.

    • Prepare a single-cell suspension at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% normal melting point agarose and allow to dry.

    • Mix the cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v).

    • Pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Apply an electric field of 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per sample using specialized image analysis software to quantify tail moment, tail length, and percentage of DNA in the tail.

Comet_Assay_Workflow cluster_prep Cell Preparation cluster_assay Comet Assay Procedure cluster_analysis Data Analysis CellIsolation Isolate/Culture Neuronal Cells Treatment Treat with This compound CellIsolation->Treatment Suspension Single-Cell Suspension Treatment->Suspension Embedding Embed Cells in Agarose Suspension->Embedding Lysis Lysis Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining Stain DNA Electrophoresis->Staining Microscopy Fluorescence Microscopy Staining->Microscopy ImageAnalysis Image Analysis (Tail Moment, etc.) Microscopy->ImageAnalysis

Figure 1: Experimental workflow for the Comet Assay.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test compound.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage.

Detailed Protocol for Neuronal Cell Lines (e.g., SH-SY5Y):

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in appropriate media until they are actively proliferating.

    • Seed cells into culture vessels (e.g., 6-well plates, chamber slides).

    • Treat cells with a range of this compound concentrations for a period equivalent to 1.5-2 normal cell cycles. Include appropriate positive and negative controls.

  • Cytokinesis Block:

    • Add cytochalasin B to the culture medium at a concentration sufficient to block cytokinesis without being overly toxic. This allows for the accumulation of binucleated cells, ensuring that only cells that have undergone one mitosis are scored.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization.

    • Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

    • Fix the cells in a methanol:acetic acid (3:1) solution.

    • Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

  • Staining:

    • Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring:

    • Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Record the number of binucleated cells with one, two, or more micronuclei.

    • Calculate the frequency of micronucleated cells.

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_processing Cell Processing cluster_scoring Analysis CellSeeding Seed Neuronal Cell Line VerazineTreatment Treat with This compound CellSeeding->VerazineTreatment CytoB Add Cytochalasin B VerazineTreatment->CytoB Harvesting Harvest Cells CytoB->Harvesting Hypotonic Hypotonic Treatment Harvesting->Hypotonic Fixation Fixation Hypotonic->Fixation SlidePrep Prepare Slides Fixation->SlidePrep Staining Stain Slides SlidePrep->Staining MicroscopyScoring Microscopic Scoring of Micronuclei Staining->MicroscopyScoring

Figure 2: Workflow for the in vitro Micronucleus Assay.

γ-H2AX Foci Formation Assay

The γ-H2AX assay is a highly sensitive method for detecting DNA double-strand breaks (DSBs).

Principle: Following the induction of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. These phosphorylated histones accumulate at the site of the break, forming discrete nuclear foci that can be visualized by immunofluorescence. The number of foci is directly proportional to the number of DSBs.

Detailed Protocol for Neuronal Cells:

  • Cell Culture and Treatment:

    • Culture primary neurons or a neuronal cell line on coverslips.

    • Treat the cells with this compound for the desired duration.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

gH2AX_Assay_Workflow cluster_cell_handling Cell Handling cluster_staining Immunostaining cluster_visualization Imaging & Analysis Culture Culture Neuronal Cells on Coverslips Treat Treat with this compound Culture->Treat FixPerm Fixation & Permeabilization Treat->FixPerm Blocking Blocking FixPerm->Blocking PrimaryAb Primary Antibody (anti-γ-H2AX) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Fluorescent) PrimaryAb->SecondaryAb DAPI Nuclear Counterstain (DAPI) SecondaryAb->DAPI Mount Mount Coverslips DAPI->Mount Imaging Fluorescence Microscopy Mount->Imaging Quantification Quantify Foci per Nucleus Imaging->Quantification

Figure 3: Workflow for the γ-H2AX Foci Formation Assay.

Signaling Pathways Implicated in this compound Genotoxicity

The precise molecular mechanisms by which this compound exerts its genotoxic effects on neuronal cells are not yet fully elucidated. However, research on related Veratrum alkaloids and other genotoxic agents provides a framework for potential signaling pathways that may be involved.

One prominent pathway associated with the bioactivity of Veratrum alkaloids is the Hedgehog (Hh) signaling pathway . While primarily known for its role in embryonic development and cancer, there is emerging evidence that the Hh pathway is also involved in the DNA damage response[5]. Aberrant Hh signaling can impact the expression of genes involved in DNA repair, potentially sensitizing cells to genotoxic insults. It is plausible that this compound, like other Veratrum alkaloids, could modulate the Hh pathway, thereby influencing the neuronal response to DNA damage.

Another relevant pathway is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade . Studies on the neurotoxicity of veratridine, a structurally related alkaloid, have shown activation of the MAPK pathway in the SH-SY5Y neuroblastoma cell line. The MAPK pathway is a key regulator of cellular processes, including cell survival, apoptosis, and stress responses. Genotoxic stress is a known activator of certain branches of the MAPK pathway, such as JNK and p38, which can lead to either cell survival and DNA repair or apoptosis, depending on the cellular context and the extent of the damage.

Signaling_Pathways cluster_this compound This compound cluster_pathways Potential Signaling Pathways cluster_response Cellular Response cluster_outcome Outcome This compound This compound Hedgehog Hedgehog (Hh) Signaling Pathway This compound->Hedgehog MAPK MAPK Signaling Pathway This compound->MAPK DNA_Damage_Response Altered DNA Damage Response Hedgehog->DNA_Damage_Response MAPK->DNA_Damage_Response Apoptosis Apoptosis MAPK->Apoptosis Genotoxicity Genotoxicity in Neuronal Cells DNA_Damage_Response->Genotoxicity Apoptosis->Genotoxicity

References

Methodological & Application

Application Notes and Protocols for Verazine in Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verazine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, such as Veratrum maackii Regel.[1] It is recognized as an antifungal agent and is also a known precursor in the biosynthesis of cyclopamine, a compound investigated for its anti-cancer properties. The increasing prevalence of fungal infections and the rise of antifungal resistance necessitate the exploration of novel antifungal agents like this compound. These application notes provide a comprehensive guide for researchers interested in evaluating the antifungal susceptibility of various fungal species to this compound.

Proposed Mechanism of Action

While the precise molecular targets of this compound in fungal cells are still under investigation, studies on structurally related jerveratrum-type steroidal alkaloids, such as jervine, offer significant insights. Research indicates that jervine inhibits the biosynthesis of β-1,6-glucan, a critical component of the fungal cell wall. This inhibition is proposed to occur through the targeting of the enzymes Kre6 and Skn1. Given the structural similarity, it is hypothesized that this compound shares this mechanism of action, disrupting fungal cell wall integrity and leading to growth inhibition.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against specific fungal pathogens. The following table is provided as a template for researchers to systematically record their findings from antifungal susceptibility testing.

Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrain IDThis compound MIC Range (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)Negative Control
Candida albicansATCC 90028No Inhibition
Candida glabrataATCC 90030No Inhibition
Candida parapsilosisATCC 22019No Inhibition
Cryptococcus neoformansATCC 90112No Inhibition
Aspergillus fumigatusATCC 204305No Inhibition
Aspergillus flavusATCC 204304No Inhibition
Trichophyton rubrumATCC 28188No Inhibition
Other (Specify)No Inhibition

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of fungal isolates to this compound, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Vortex mixer

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer for molds until sporulation.

    • Harvest the fungal cells or spores and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Microdilution Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the working this compound solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as a growth control (no drug), and the twelfth column as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.

Protocol 2: Disk Diffusion Method

This method provides a qualitative assessment of antifungal susceptibility.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolates

  • Sterile swabs

  • Forceps

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable volatile solvent.

    • Apply a known amount of the this compound solution to sterile filter paper disks and allow the solvent to evaporate completely. Prepare disks with different concentrations of this compound.

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the fungal suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates at 35°C for 24-48 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters.

    • The size of the zone of inhibition correlates with the susceptibility of the fungus to this compound.

Mandatory Visualizations

Proposed Signaling Pathway of this compound in Fungi

G cluster_cell_wall Fungal Cell Wall cluster_synthesis β-1,6-glucan Synthesis Pathway Beta_1_3_glucan β-1,3-glucan Beta_1_6_glucan β-1,6-glucan Disrupted_Wall Disrupted Cell Wall Integrity Beta_1_6_glucan->Disrupted_Wall Chitin Chitin Mannoproteins Mannoproteins UDP_Glucose UDP-Glucose Kre6 Kre6 UDP_Glucose->Kre6 Substrate Skn1 Skn1 UDP_Glucose->Skn1 Substrate Glucan_Polymer β-1,6-glucan Polymer Kre6->Glucan_Polymer Skn1->Glucan_Polymer Glucan_Polymer->Beta_1_6_glucan Incorporation This compound This compound This compound->Kre6 Inhibition This compound->Skn1 Inhibition

Caption: Proposed mechanism of this compound's antifungal action via inhibition of β-1,6-glucan synthesis.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion Start Start Prep_this compound Prepare this compound Stock Solution Start->Prep_this compound Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of this compound in 96-well Plate Prep_this compound->Serial_Dilution Prep_Disks Prepare this compound Impregnated Disks Prep_this compound->Prep_Disks Inoculate_BMD Inoculate Wells Prep_Inoculum->Inoculate_BMD Inoculate_Agar Inoculate Agar Plate Prep_Inoculum->Inoculate_Agar Serial_Dilution->Inoculate_BMD Incubate_BMD Incubate (35°C, 24-48h) Inoculate_BMD->Incubate_BMD Read_MIC Determine MIC Incubate_BMD->Read_MIC Place_Disks Place Disks on Agar Prep_Disks->Place_Disks Inoculate_Agar->Place_Disks Incubate_DD Incubate (35°C, 24-48h) Place_Disks->Incubate_DD Measure_Zone Measure Zone of Inhibition Incubate_DD->Measure_Zone

Caption: Workflow for determining this compound's antifungal susceptibility using broth microdilution and disk diffusion.

References

Application Notes and Protocols for the Laboratory Synthesis of Verazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of Verazine (C₂₇H₄₃NO), a key steroidal alkaloid and a precursor to the potent Hedgehog signaling pathway inhibitor cyclopamine, can be achieved through various innovative methods. This document provides detailed application notes and protocols for three distinct and effective approaches: a stereoselective chemical synthesis from a readily available natural product, and two cutting-edge biosynthetic routes utilizing engineered biological systems.

Stereoselective Chemical Synthesis from (-)-Diosgenin

This method offers a concise and efficient route to (-)-Verazine, leveraging the naturally abundant steroidal sapogenin, (-)-diosgenin, as a starting material. The synthesis relies on a key cascade ring-switching process to construct the characteristic seco-type cholestane alkaloid structure.

Signaling Pathway Diagram

G cluster_0 Key Transformation Cascade Diosgenin (-)-Diosgenin Furostan_acid Furostan-26-acid Diosgenin->Furostan_acid Multiple Steps Bromolactone C16-bromolactone Furostan_acid->Bromolactone Cascade Bromo-lactonization Lactone Lactone Intermediate Bromolactone->Lactone Reduction & Epimerization Azidoketone Azidoketone Intermediate Lactone->Azidoketone Functionalization Sequence This compound (-)-Verazine Azidoketone->this compound Reductive Amination & Cyclization

Caption: Chemical synthesis pathway of (-)-Verazine from (-)-diosgenin.

Experimental Protocol

Materials:

  • (-)-Diosgenin

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Jones reagent

  • Trifluoroacetic anhydride (TFAA)

  • Lithium bromide (LiBr)

  • Other necessary reagents and solvents

Procedure:

  • Preparation of Furostan-26-acid:

    • Protect the hydroxyl group of (-)-diosgenin.

    • React the protected diosgenin with Et₃SiH in the presence of BF₃·Et₂O to induce reductive cleavage of the spiroketal, yielding furostan-26-alcohol.

    • Perform Jones oxidation on the resulting alcohol to obtain furostan-26-acid.

  • Cascade Bromo-lactonization:

    • Subject the furostan-26-acid to a cascade bromo-lactonization reaction using trifluoroacetic anhydride (TFAA) and lithium bromide (LiBr). This step opens the E-ring and introduces a bromide ion at the C16 position, forming the C16-bromolactone.

  • Formation of the Lactone Intermediate:

    • Reduce the C16-Br bond of the bromolactone.

    • Induce epimerization of the C25-methyl group under substrate control to yield the desired lactone intermediate.

  • Synthesis of the Azidoketone Intermediate:

    • Carry out a sequence of reactions including lactone reduction, tosylation, and azidation of the primary alcohol.

    • Follow with Dess-Martin oxidation of the secondary alcohol to produce the azidoketone.

  • Final Synthesis of (-)-Verazine:

    • Perform a reductive amination on the azidoketone, followed by cyclization to yield (-)-Verazine.

Quantitative Data Summary
StepKey ReagentsYield (%)
Preparation of Furostan-26-acidEt₃SiH, BF₃·Et₂O, Jones76 (3 steps)
Cascade Bromo-lactonizationTFAA, LiBr78
Overall (from Furostan-26-acid) - -

Note: Specific yields for the intermediate steps from the lactone to this compound are not provided in the summary but are detailed in the primary literature.

Biosynthesis in Engineered Saccharomyces cerevisiae

This synthetic biology approach enables the de novo production of this compound from simple sugars. It involves the extensive engineering of the yeast's metabolic pathways to produce cholesterol and the subsequent introduction of a heterologous five-step enzymatic cascade.

Experimental Workflow Diagram

G cluster_1 This compound Biosynthesis in S. cerevisiae Start Simple Sugars (Glucose, Galactose) Yeast_Engineering Engineered S. cerevisiae Strain Construction Start->Yeast_Engineering Fermentation Two-Stage Fermentation Yeast_Engineering->Fermentation Inoculation Extraction Cell Lysis & Solvent Extraction Fermentation->Extraction Harvesting Analysis LC-MS Analysis Extraction->Analysis This compound This compound Analysis->this compound

Caption: Workflow for this compound biosynthesis in engineered S. cerevisiae.

Experimental Protocol

1. Strain Construction:

  • Engineer a base S. cerevisiae strain for high-level production of cholesterol by upregulating the native mevalonate and lanosterol biosynthetic pathways and diverting flux from ergosterol production.

  • Introduce a plasmid containing the genes for the five-step this compound biosynthetic pathway from Veratrum species under the control of an inducible promoter (e.g., GAL1). The pathway consists of eight heterologous enzymes.

2. Fermentation:

  • Growth Phase: Inoculate the engineered yeast strain in a suitable medium containing glucose and incubate at 30°C with shaking until the desired cell density is reached.

  • Production Phase: Induce the expression of the this compound biosynthetic pathway by transferring the culture to a medium containing galactose. Continue incubation for a set period to allow for this compound production.

3. Extraction and Analysis:

  • Harvest the yeast cells by centrifugation.

  • Lyse the cells using a method such as Zymolyase treatment.

  • Extract this compound from the cell lysate using an organic solvent (e.g., ethyl acetate).

  • Analyze and quantify the this compound yield using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary
ParameterValue
Host OrganismSaccharomyces cerevisiae
Starting MaterialGlucose, Galactose
Number of Heterologous Enzymes8
Final Titer83 ± 3 µg/L
Final Titer (per dry cell weight)4.1 ± 0.1 µg/g

Heterologous Biosynthesis in Nicotiana benthamiana

This method utilizes the transient expression of biosynthetic genes in the leaves of Nicotiana benthamiana, a well-established plant system for synthetic biology. This approach allows for rapid testing and optimization of enzyme combinations for this compound production.

Signaling Pathway Diagram

G cluster_2 This compound Biosynthesis Pathway in N. benthamiana Cholesterol Cholesterol (endogenous precursor) Step1 C22 Hydroxylation (CYP90B27) Cholesterol->Step1 Step2 C26 Oxidation (CYP94N2) Step1->Step2 Step3 C26 Transamination (GABAT) Step2->Step3 Step4 C22 Oxidation & Cyclization (CYP90G1) Step3->Step4 This compound This compound Step4->this compound

Experimental Guide for the Preclinical Evaluation of Verazine in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Application Notes

1.1 Introduction

Verazine is a steroidal alkaloid identified as a key precursor in the biosynthesis of cyclopamine, a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway is a critical regulator of embryonic development and has been implicated in the progression of various cancers when aberrantly activated. This compound itself has demonstrated antifungal properties and has been shown to cause DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner.[3] Given its relationship to cyclopamine and its own biological activities, this compound is a compound of interest for research in oncology and neurology.

This document provides a comprehensive guide for the initial preclinical evaluation of this compound in murine models, covering essential protocols for determining its safety, pharmacokinetic profile, and preliminary efficacy.

1.2 Mechanism of Action

This compound is a precursor to cyclopamine, which functions by inhibiting the Smoothened (SMO) receptor, a key component of the Hh signaling pathway.[4] By inhibiting SMO, cyclopamine prevents the downstream activation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. While this compound's direct interaction with the Hh pathway is less characterized, its structural similarity and precursor status to cyclopamine suggest it may have related activities or serve as a prodrug.

Diagram of the Hypothesized this compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU dissociates from Gli Gli Gli SUFU->Gli sequesters Gli_act Active Gli Gli->Gli_act activates TargetGenes Target Genes (Cell Proliferation, Survival) Gli_act->TargetGenes translocates to nucleus and promotes transcription This compound This compound This compound->SMO inhibits Hh_Ligand Hh Ligand Hh_Ligand->PTCH1 binds

Caption: Hypothesized inhibition of the Hedgehog pathway by this compound.

1.3 Animal Models

All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines. Standard laboratory mouse strains such as C57BL/6 or BALB/c are suitable for initial toxicity and pharmacokinetic studies.[5][6] For efficacy studies, specific disease models (e.g., xenograft models for cancer research) should be utilized.

Experimental Protocols

2.1 Preparation of this compound Formulation

This protocol describes the preparation of this compound for administration to mice. Due to its expected low aqueous solubility, a suspension formulation is recommended.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) methylcellulose in sterile water

    • Sterile microcentrifuge tubes

    • Sonicator

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder under sterile conditions.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of the 0.5% methylcellulose vehicle to achieve the desired final concentration.

    • Vortex the tube vigorously for 1-2 minutes to initially disperse the powder.

    • Sonicate the suspension for 5-10 minutes to ensure a fine, homogenous mixture.

    • Visually inspect the suspension for any large aggregates. If present, repeat vortexing and sonication.

    • Prepare the formulation fresh on the day of dosing and keep it under constant agitation (e.g., on a stir plate) to prevent settling.

2.2 Maximum Tolerated Dose (MTD) Study

This protocol is designed to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Experimental Design:

    • Animals: 15-20 healthy female mice (e.g., C57BL/6), 8-10 weeks old.

    • Groups: 3-5 dose groups (e.g., 10, 30, 100, 200 mg/kg) and one vehicle control group (n=3-4 mice per group).

    • Administration: Single intraperitoneal (i.p.) injection.

    • Observation Period: 14 days.

  • Procedure:

    • Acclimate animals for at least 7 days before the study.

    • Record the initial body weight of each mouse.

    • Administer the assigned dose of this compound or vehicle via i.p. injection. The injection volume should not exceed 10 mL/kg.

    • Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, weight loss) at 1, 4, 24 hours post-dose, and daily thereafter for 14 days.

    • Record body weights daily for the first 7 days and every other day for the second week.

    • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

    • The MTD is defined as the highest dose that does not cause mortality or more than a 20% reduction in body weight.

2.3 Pharmacokinetic (PK) Study

This protocol aims to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.

  • Experimental Design:

    • Animals: 24 healthy male mice (e.g., C57BL/6), 8-10 weeks old.

    • Dose: A single dose below the determined MTD (e.g., 50 mg/kg).

    • Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Sampling: Serial blood collection.

  • Procedure:

    • Acclimate animals and fast them for 4 hours before dosing (with free access to water).

    • Administer this compound at the selected dose and route.

    • Collect blood samples (approx. 50-100 µL) from the submandibular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Process the blood to separate plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

    • Calculate key PK parameters (Cmax, Tmax, AUC, T½) using appropriate software.

Workflow for a Murine Pharmacokinetic Study

G Start Start: Acclimatize & Fast Mice Dosing Administer this compound (e.g., 50 mg/kg, i.p.) Start->Dosing BloodCollection Serial Blood Collection (0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->BloodCollection PlasmaSep Centrifuge for Plasma Separation BloodCollection->PlasmaSep Storage Store Plasma at -80°C PlasmaSep->Storage Analysis LC-MS/MS Analysis Storage->Analysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, T½) Analysis->PK_Calc End End: Complete PK Profile PK_Calc->End

Caption: General workflow for a single-dose pharmacokinetic study in mice.

Data Presentation

Quantitative data from the described studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Example MTD Study Results for this compound

Dose Group (mg/kg, i.p.)nMortalityMean Body Weight Change (Day 7)Clinical Signs Observed
Vehicle Control40/4+5.2%None
3040/4+3.1%None
10040/4-8.5%Mild lethargy at 4h, resolved by 24h
20041/4-19.7%Moderate lethargy, ruffled fur
30044/4-Severe ataxia, lethargy

Table 2: Example Pharmacokinetic Parameters of this compound in Mice

ParameterUnitOral Gavage (50 mg/kg)Intraperitoneal (50 mg/kg)
Cmax (Maximum Concentration)ng/mL850 ± 1202500 ± 350
Tmax (Time to Cmax)h1.00.5
AUC₀₋₂₄ (Area Under the Curve)h*ng/mL4200 ± 5509800 ± 1100
T½ (Half-life)h4.5 ± 0.83.9 ± 0.6
F (Bioavailability)%42.8N/A

Dose Selection Logic for Efficacy Studies

G Start Start: Review MTD & PK Data CheckMTD Is MTD > 100 mg/kg? Start->CheckMTD CheckAUC Is AUC from PK study in therapeutic range? CheckMTD->CheckAUC Yes ReEvaluate Re-evaluate Formulation or Compound Viability CheckMTD->ReEvaluate No HighDose Select High Dose (e.g., 50-75% of MTD) CheckAUC->HighDose Yes CheckAUC->ReEvaluate No MidDose Select Mid Dose (e.g., 25 mg/kg) HighDose->MidDose LowDose Select Low Dose (e.g., 10 mg/kg) MidDose->LowDose Proceed Proceed to Efficacy Studies LowDose->Proceed

Caption: Decision tree for selecting doses for efficacy studies.

Safety and Handling

This compound is a steroidal alkaloid and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] All procedures involving the handling of this compound powder should be performed in a chemical fume hood to prevent inhalation. All animal waste and carcasses should be disposed of in accordance with institutional guidelines for hazardous chemical waste.

References

Application Notes and Protocols for the Production of Verazine in Sf9 Insect Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verazine, a steroidal alkaloid, holds significant interest in pharmaceutical research due to its potential therapeutic applications. This document provides detailed application notes and protocols for the production of this compound using Spodoptera frugiperda (Sf9) insect cell cultures. This methodology leverages the robust protein expression capabilities of the Baculovirus Expression Vector System (BEVS) to reconstruct the early stages of the this compound biosynthetic pathway in a controlled in vitro environment.

Recent studies have demonstrated that Sf9 cells can be genetically engineered to produce this compound from cholesterol by introducing key enzymes from Veratrum californicum.[1][2][3][4][5] This approach offers a promising alternative to extraction from natural plant sources, which can be limited and unsustainable.[1][2][3][4] By utilizing Sf9 cells as a biofactory, researchers can achieve a more consistent and scalable production of this compound for further investigation and development.

These protocols are designed to guide researchers through the process of generating recombinant baculoviruses, culturing engineered Sf9 cells, and producing this compound.

Key Concepts and Workflow

The production of this compound in Sf9 cells involves the co-expression of four critical enzymes that catalyze the conversion of cholesterol to this compound.[1][2] This is typically achieved using a multi-gene baculovirus expression vector. The general workflow is as follows:

  • Gene Synthesis and Vector Construction: The genes encoding the four enzymes from V. californicum are synthesized and cloned into a baculovirus transfer vector.

  • Generation of Recombinant Bacmid DNA: The transfer vector is used to generate a recombinant bacmid in E. coli.

  • Transfection of Sf9 Cells: The recombinant bacmid is transfected into Sf9 cells to produce an initial stock of recombinant baculovirus (P1).

  • Virus Amplification: The P1 viral stock is used to infect a larger culture of Sf9 cells to generate a high-titer viral stock (P2/P3).

  • Protein Expression and this compound Production: A large-scale culture of Sf9 cells is infected with the high-titer viral stock to express the biosynthetic enzymes and produce this compound.

  • Extraction and Analysis: this compound is extracted from the cell culture and quantified using analytical techniques such as LC-MS/MS.

Experimental Protocols

Maintenance of Sf9 Insect Cell Cultures
  • Culture Medium: Sf-900™ III SFM or a similar serum-free insect cell culture medium.

  • Culture Conditions: Maintain Sf9 cells in suspension culture in shake flasks at 27°C with constant agitation (e.g., 130 rpm).

  • Cell Density for Subculturing: Subculture cells when they reach a density of 2-3 x 10^6 cells/mL, typically every 2-3 days. Dilute the culture to a seeding density of 0.5-0.7 x 10^6 cells/mL.

  • Cell Viability: Ensure cell viability remains above 95% for optimal results.

Generation of Recombinant Baculovirus

This protocol assumes the use of a commercially available baculovirus expression system (e.g., Bac-to-Bac®).

  • Subclone the genes for the four V. californicum enzymes into a pFastBac™ Dual vector. The required enzymes are:

    • Cholesterol 22-hydroxylase (a cytochrome P450)

    • 22-hydroxycholesterol 26-hydroxylase/oxidase (a cytochrome P450)

    • 22-hydroxycholesterol-26-al transaminase (a γ-aminobutyrate transaminase)

    • 22-hydroxy-26-aminocholesterol 22-oxidase (a cytochrome P450)

  • Transform the recombinant pFastBac™ vector into competent E. coli DH10Bac™ cells.

  • Select for white colonies on LB agar plates containing gentamicin, kanamycin, tetracycline, Bluo-gal, and IPTG. White colonies contain the recombinant bacmid.

  • Isolate the recombinant bacmid DNA from a liquid culture of a selected white colony.

  • Transfect Sf9 cells with the purified recombinant bacmid DNA using a suitable transfection reagent.

  • Harvest the supernatant containing the P1 recombinant baculovirus stock 72-96 hours post-transfection.

  • Amplify the P1 stock to a high-titer P2 or P3 stock by infecting a larger culture of Sf9 cells at a low multiplicity of infection (MOI) of 0.1.

Production of this compound in Sf9 Cells
  • Seed a suspension culture of Sf9 cells at a density of 1 x 10^6 cells/mL.

  • Infect the cell culture with the high-titer recombinant baculovirus stock at an MOI of 1-5.

  • Incubate the infected culture at 27°C with shaking for 72-96 hours.

  • Harvest the entire cell culture (cells and supernatant) for this compound extraction.

Extraction and Quantification of this compound
  • Centrifuge the harvested cell culture to pellet the cells.

  • Extract this compound from the cell pellet and supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify this compound.

Data Presentation

ParameterValueReference
Cell LineSpodoptera frugiperda (Sf9)[1][2]
Expression SystemBaculovirus Expression Vector System (BEVS)[1][2]
Key Enzymes4 enzymes from Veratrum californicum[1][2]
PrecursorCholesterol[1][2]
ProductThis compound[1][2]
Typical Harvest Time72-96 hours post-infection
Analytical MethodLC-MS/MS[2]

Visualizations

Verazine_Biosynthetic_Pathway Cholesterol Cholesterol Intermediate1 22(R)-hydroxycholesterol Cholesterol->Intermediate1 Enzyme 1 Intermediate2 22-hydroxycholesterol-26-al Intermediate1->Intermediate2 Enzyme 2 Intermediate3 22-hydroxy-26-aminocholesterol Intermediate2->Intermediate3 Enzyme 3 This compound This compound Intermediate3->this compound Enzyme 4 Enzyme1 Cholesterol 22-hydroxylase (CYP450) Enzyme2 22-hydroxycholesterol 26-hydroxylase/oxidase (CYP450) Enzyme3 22-hydroxycholesterol-26-al transaminase (GABA-T) Enzyme4 22-hydroxy-26-aminocholesterol 22-oxidase (CYP450)

Caption: Biosynthetic pathway for the conversion of cholesterol to this compound.

Verazine_Production_Workflow Gene_Synthesis Synthesize 4 Enzyme Genes Vector_Construction Clone into pFastBac™ Gene_Synthesis->Vector_Construction Ecoli_Transformation Transform DH10Bac™ E. coli Vector_Construction->Ecoli_Transformation Bacmid_Isolation Isolate Recombinant Bacmid Ecoli_Transformation->Bacmid_Isolation Sf9_Transfection Transfect Sf9 Cells Bacmid_Isolation->Sf9_Transfection P1_Generation Generate P1 Viral Stock Sf9_Transfection->P1_Generation Virus_Amplification Amplify to P2/P3 Stock P1_Generation->Virus_Amplification Sf9_Infection Infect Sf9 Culture Virus_Amplification->Sf9_Infection Incubation Incubate for 72-96h Sf9_Infection->Incubation Extraction Extract this compound Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

References

Application Note: Quantification of Verazine in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verazine is a steroidal alkaloid found in plants of the Veratrum genus, within the Melanthiaceae family. It is a molecule of significant interest as it serves as a key biosynthetic precursor to cyclopamine, a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in several forms of cancer, making cyclopamine and its precursors valuable targets for pharmaceutical research.[4] Accurate and robust methods for the quantification of this compound in plant tissues are essential for understanding its biosynthesis, optimizing extraction yields, and developing biotechnological production platforms.[3] This document provides a detailed protocol for the extraction and quantification of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Biosynthesis Pathway

This compound is synthesized from cholesterol through a multi-step enzymatic pathway that has been elucidated in Veratrum californicum.[1][5] The pathway involves four key enzymes: three cytochromes P450 (CYP) and one γ-aminobutyrate transaminase (GABAT).[1][3]

The proposed biosynthetic pathway begins with cholesterol.[1] Cholesterol is first hydroxylated at the C-22 position by CYP90B27.[1] This is followed by hydroxylation and oxidation at the C-26 position by CYP94N1, creating a reactive aldehyde.[1] Next, a transamination reaction catalyzed by GABAT1 transfers an amino group to the C-26 aldehyde.[1] The final enzymatic step involves the oxidation of the C-22 hydroxyl group to a ketone by CYP90G1, which leads to a reactive intermediate that spontaneously cyclizes to form this compound.[1]

Verazine_Biosynthesis cluster_pathway This compound Biosynthesis Pathway Cholesterol Cholesterol Hydroxycholesterol 22(R)-hydroxycholesterol Cholesterol->Hydroxycholesterol CYP90B27 Aldehyde 22(R)-hydroxycholesterol-26-al Hydroxycholesterol->Aldehyde CYP94N1 Amino 22-hydroxy-26-aminocholesterol Aldehyde->Amino GABAT1 Keto 22-keto-26-aminocholesterol (Reactive Intermediate) Amino->Keto CYP90G1 This compound This compound Keto->this compound Spontaneous Cyclization

Caption: Proposed biosynthetic pathway of this compound from cholesterol.

Experimental Protocols

This section details the methodology for sample preparation, extraction, and quantification of this compound.

Protocol 1: Sample Preparation and Extraction

This protocol is a composite based on methods used for steroidal alkaloid extraction from Veratrum species.[6]

1. Materials and Reagents:

  • Plant tissue (e.g., roots, rhizomes)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm)

  • LC-MS vials

2. Procedure:

  • Harvesting and Storage: Harvest fresh plant material (roots and rhizomes are often rich in these alkaloids) and either process immediately or flash-freeze in liquid nitrogen and store at -80°C until use.

  • Homogenization: Freeze-dry the plant tissue to determine the dry weight. Grind the dried tissue into a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant tissue into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex thoroughly for 1 minute.

    • Extract using an ultrasonic bath for 30 minutes at room temperature.[6]

  • Clarification:

    • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant into a clean tube.

    • Repeat the extraction step on the remaining pellet with another 10 mL of 80% methanol to ensure complete extraction.

    • Pool the supernatants.

  • Concentration:

    • Evaporate the pooled methanol extract to dryness using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitution and Filtration:

    • Re-dissolve the dried residue in 1 mL of methanol.

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol outlines the analytical conditions for quantifying this compound using a triple quadrupole mass spectrometer, a highly sensitive and selective technique for analyzing complex plant extracts.[7][8]

1. Instrumentation and Columns:

  • UHPLC/HPLC System: A system capable of delivering accurate gradients at flow rates suitable for 2.1 mm or 3.0 mm ID columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for separating steroidal alkaloids.[9]

2. Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound analytical standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the plant samples.

  • LC-MS/MS Analysis:

    • Inject 1-5 µL of the filtered sample extract and calibration standards onto the LC-MS/MS system.

    • Perform the analysis in positive ion mode (ESI+).

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound is [M+H]⁺ at m/z 398.4.[10] Product ions for fragmentation need to be determined by infusing a pure standard, but a common fragment from similar alkaloids is often used for quantification.[11]

  • Data Analysis:

    • Integrate the peak areas for the specific this compound MRM transition in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the plant samples by interpolating their peak areas from the calibration curve. The final concentration should be expressed as µg/g of dry plant tissue.

Workflow for this compound Quantification

The entire process, from sample collection to final data analysis, follows a systematic workflow to ensure accuracy and reproducibility.

Verazine_Workflow cluster_workflow This compound Quantification Workflow A 1. Plant Tissue Collection (e.g., Rhizome) B 2. Sample Preparation (Freeze-drying & Grinding) A->B C 3. Solvent Extraction (e.g., 80% Methanol, Ultrasonication) B->C D 4. Clarification (Centrifugation & Supernatant Collection) C->D E 5. Concentration (Rotary Evaporation) D->E F 6. Reconstitution & Filtration (Methanol, 0.22µm filter) E->F G 7. LC-MS/MS Analysis (C18 Column, ESI+, MRM Mode) F->G H 8. Data Analysis (Quantification via Calibration Curve) G->H

References

Troubleshooting & Optimization

Technical Support Center: Purification of Verazine from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Verazine from its natural plant sources, primarily species of the Veratrum genus.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound?

A1: this compound is a steroidal alkaloid naturally found in plants belonging to the Veratrum genus, also known as false hellebore. Common species include Veratrum californicum, Veratrum nigrum, Veratrum album, and Veratrum parviflorum.[1][2] The roots and rhizomes of these plants generally contain the highest concentrations of this compound and other related alkaloids.[2]

Q2: What is the typical yield of this compound from these natural sources?

A2: The concentration of this compound and other steroidal alkaloids in Veratrum species is generally very low, making large-scale extraction challenging.[3] While specific yields for this compound are not widely reported, the total alkaloid content can range from micrograms to milligrams per gram of dried plant material.[4] The final purified yield is often significantly lower due to losses at each purification step.

Q3: What are the main challenges in purifying this compound?

A3: The primary challenges include:

  • Low Abundance: this compound is present in very small quantities in the plant material.[3]

  • Complex Mixtures: Veratrum extracts contain a multitude of structurally similar steroidal alkaloids, such as cyclopamine and veratramine, which makes separation difficult due to similar polarities and chromatographic behavior.[1][2]

  • Co-extraction of Impurities: The initial extraction process also pulls out significant amounts of pigments (e.g., chlorophyll), lipids, and other plant metabolites that can interfere with purification steps.

  • Compound Stability: Steroidal alkaloids can be sensitive to factors like pH and temperature, potentially leading to degradation during extraction and purification.[5]

Q4: Which analytical techniques are best for identifying and quantifying this compound?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) is the most effective and widely used method.[4][6] This technique allows for sensitive and specific detection and quantification of this compound, even in complex mixtures, and helps in differentiating it from other structurally related alkaloids.[7]

Troubleshooting Guides

Low Extraction Yield
Problem Possible Cause Suggested Solution
Low or no this compound detected in the crude extract. Inefficient cell lysis. Ensure the dried plant material (roots and rhizomes) is ground to a fine powder to maximize the surface area for solvent penetration.
Inappropriate solvent choice. Use a polar organic solvent like ethanol or methanol. The addition of a small amount of a weak base, such as ammonium hydroxide (e.g., 98:2 ethanol:ammonium hydroxide v/v), can improve the extraction efficiency of alkaloids by converting their salt forms into free bases, which are more soluble in organic solvents.[8]
Insufficient extraction time or temperature. Employ exhaustive extraction techniques like Soxhlet extraction, which can significantly improve the recovery of steroidal alkaloids.[9] If using maceration, ensure sufficient time (e.g., 24-48 hours) with agitation. While higher temperatures can increase solubility, be cautious of potential degradation of thermolabile compounds.[5][10]
Degradation of this compound. Protect the extraction mixture from light and excessive heat. Process the plant material promptly after harvesting and drying.
Purification and Chromatography Issues
Problem Possible Cause Suggested Solution
Crude extract is dark green/brown and viscous, interfering with column chromatography. High concentration of pigments (chlorophyll) and lipids. 1. Liquid-Liquid Partitioning: Perform a solvent partition between a nonpolar solvent (e.g., hexane) and the polar extract to remove lipids. 2. Activated Charcoal: Treatment with activated charcoal can effectively adsorb pigments. However, perform small-scale trials first to ensure this compound is not also adsorbed.[11][12] 3. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to perform a preliminary cleanup of the crude extract.[1]
Poor separation of this compound from other alkaloids during column chromatography. Similar polarity of co-eluting alkaloids. 1. Optimize Stationary Phase: Use a high-resolution silica gel for normal-phase chromatography. If co-elution persists, try a different stationary phase like alumina or a reversed-phase C18 silica gel.[2] 2. Gradient Elution: Employ a slow, shallow gradient of solvents with increasing polarity (e.g., for silica gel, a gradient of chloroform to methanol). This can improve the resolution of closely eluting compounds.[13]
Broad or tailing peaks for this compound in HPLC. Secondary interactions with the stationary phase. Add a competing base, such as triethylamine (TEA), or a small amount of a modifying acid, like formic acid or acetic acid, to the mobile phase to mask active sites on the silica backbone and improve peak shape.
Column overload. Reduce the injection volume or the concentration of the sample.[14]
Mismatch between sample solvent and mobile phase. Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper focusing on the column head.[15]
Loss of this compound during purification steps. Irreversible adsorption onto the stationary phase. Ensure proper deactivation of the stationary phase (e.g., silica gel) if it is too acidic. Pre-washing the column with the mobile phase can help.
Degradation due to pH changes. Buffer the aqueous phases during acid-base extractions to avoid extreme pH values that might cause hydrolysis or rearrangement of the alkaloid structure.

Quantitative Data Summary

The following tables provide an overview of typical outcomes in this compound and related alkaloid purification. Note that actual values can vary significantly based on the plant species, collection time, and specific experimental conditions.

Table 1: Typical Alkaloid Content in Veratrum Species

Alkaloid Group Plant Source Plant Part Concentration Range Reference
Steroidal AlkaloidsVeratrum albumRoots & Rhizomesµg/g to mg/g[4]
This compound, Cyclopamine, etc.V. parviflorumRoots & RhizomesDetected (low levels)[1]
Total Steroidal AlkaloidsV. californicumRoots & RhizomesSoxhlet extraction nearly triples recovery compared to other methods[9]

Table 2: Estimated Recovery Rates at Different Purification Stages

Purification Step Typical Purity Estimated Recovery Rate Reference
Crude Ethanolic Extract< 1%N/A
Post Acid-Base Partitioning5-15%70-85%
Silica Gel Column Chromatography60-80%50-70%[13]
Preparative HPLC> 95%40-60%[13]

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Veratrum Roots and Rhizomes
  • Preparation: Air-dry the roots and rhizomes of the Veratrum species and grind them into a fine powder.

  • Extraction:

    • Place the powdered plant material into a Soxhlet apparatus.

    • Use a solvent mixture of ethanol and ammonium hydroxide (98:2 v/v) as the extraction solvent.

    • Perform continuous extraction for 12-24 hours.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment
  • Dissolution: Dissolve the crude extract in a 5% aqueous solution of an acid like tartaric acid or hydrochloric acid.

  • Washing: Extract the acidic solution with a nonpolar solvent such as hexane or dichloromethane to remove neutral and weakly acidic impurities like lipids and chlorophyll. Discard the organic phase.

  • Basification: Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., ammonium hydroxide) to precipitate the free alkaloids.

  • Final Extraction: Extract the basified aqueous solution multiple times with an organic solvent like chloroform or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield an enriched total alkaloid fraction.

Protocol 3: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane or chloroform) and pack it into a glass column.

  • Sample Loading: Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a nonpolar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of chloroform to methanol).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Pooling: Combine the fractions containing this compound based on the TLC analysis and evaporate the solvent.

Visualizations

Experimental_Workflow Start Dried & Powdered Veratrum Plant Material Extraction Soxhlet Extraction (Ethanol/NH4OH) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Enriched_Fraction Enriched Alkaloid Fraction Acid_Base->Enriched_Fraction Column_Chrom Silica Gel Column Chromatography Enriched_Fraction->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of This compound Fractions TLC_Analysis->Pooling Prep_HPLC Preparative HPLC Pooling->Prep_HPLC Pure_this compound >95% Pure this compound Prep_HPLC->Pure_this compound

Caption: General experimental workflow for this compound purification.

Troubleshooting_Low_Yield Start Low Yield in Crude Extract? Check_Grind Is plant material a fine powder? Start->Check_Grind Grind Action: Grind to fine powder Check_Grind->Grind No Check_Solvent Is extraction solvent appropriate? Check_Grind->Check_Solvent Yes Grind->Check_Solvent Solvent Action: Use Ethanol/NH4OH (98:2) Check_Solvent->Solvent No Check_Method Is extraction method exhaustive? Check_Solvent->Check_Method Yes Solvent->Check_Method Method Action: Use Soxhlet or increase maceration time Check_Method->Method No End Problem Addressed Check_Method->End Yes (Consider other factors) Method->End Re-extract

Caption: Troubleshooting logic for low extraction yield.

References

Verazine Technical Support Center: Troubleshooting Aqueous Instability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing the stability of Verazine in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My clear, colorless this compound solution has developed a yellow or brown tint over time. What is the likely cause?

A: A change in color typically indicates chemical degradation, most commonly due to oxidation or photodegradation.[1][2] Oxidation can occur when this compound reacts with dissolved oxygen in your solution, a process that can be accelerated by exposure to heat or trace metal ions.[1] Photodegradation is caused by exposure to light, particularly UV wavelengths, which can trigger the breakdown of the molecule.[3]

Q2: I've observed a precipitate forming in my this compound stock solution. Is this a sign of degradation?

A: Precipitation can be caused by several factors. While it could be a degradant that is less soluble than the parent compound, it is more frequently an issue of poor solubility of this compound itself. This can be triggered by a change in pH, temperature, or solvent composition. Many pharmaceutical agents are sensitive to pH, and a shift outside the optimal range can dramatically decrease solubility.[4][5] It is crucial to differentiate between precipitation of the active pharmaceutical ingredient (API) and the formation of an insoluble degradation product.

Q3: My HPLC analysis shows a decrease in the main this compound peak area over time, with several new, smaller peaks appearing. What does this signify?

A: This is a classic indicator of chemical degradation. The decrease in the main peak corresponds to a loss of the parent this compound molecule, while the new peaks represent degradation products.[6][7] To understand the degradation profile, it is important to establish a stability-indicating analytical method that can separate and quantify these new peaks.[6] A forced degradation study can help identify the likely degradation products and establish their degradation pathways.[6][8]

Q4: How significantly does pH impact the stability of this compound in an aqueous solution?

A: The pH of a solution is a critical factor that can profoundly affect drug stability.[4][9] For molecules with functional groups like esters or amides, pH can catalyze hydrolysis, a common degradation pathway where the molecule is cleaved by water.[1][2][10] The rate of hydrolysis is often pH-dependent, with this compound potentially having an optimal pH range for maximum stability.[2] Deviating from this range can lead to accelerated degradation. Furthermore, pH influences the ionization state of a drug, which in turn affects its solubility and permeability.[4][9]

Troubleshooting Guides & Data

Guide 1: Managing pH-Dependent Instability

If you suspect pH is the root cause of this compound degradation, controlling it is the first step. Most drugs exhibit maximum stability within a specific pH range.

Recommendations:

  • Determine the Optimal pH: Conduct a pH-stability profile experiment (see Protocol 1) to identify the pH at which this compound is most stable.

  • Utilize Buffers: Always use a suitable buffer system to maintain a constant pH in your aqueous preparations.[5][11][12] The buffer's capacity should be sufficient to resist pH changes.[5]

  • Avoid pH Extremes: Unless required for a specific assay, avoid highly acidic or basic conditions, as these often accelerate hydrolysis.[4][9]

Table 1: Effect of pH on this compound Stability at 25°C

Time (Hours)% this compound Remaining (pH 3.0)% this compound Remaining (pH 5.0)% this compound Remaining (pH 7.4)% this compound Remaining (pH 9.0)
0100.0%100.0%100.0%100.0%
899.5%99.8%96.2%91.5%
2498.1%99.5%89.1%75.4%
4896.2%99.1%79.4%56.8%
7294.5%98.7%70.3%42.1%

Note: Data are for illustrative purposes.

Guide 2: Preventing Oxidative and Photochemical Degradation

If your this compound solution changes color or loses potency even at optimal pH, oxidation or photodegradation are likely culprits.[1]

Recommendations:

  • Limit Light Exposure: Prepare and store this compound solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[1] This is a primary strategy to prevent photolysis.[3]

  • Minimize Oxygen Contact: Purge your solvent and the headspace of the storage container with an inert gas like nitrogen or argon before sealing. This displaces oxygen and minimizes oxidative degradation.[1]

  • Use Antioxidants: Consider adding antioxidants to the formulation. The choice of antioxidant depends on the properties of this compound and the solvent system.

  • Control Temperature: Store solutions at recommended temperatures (e.g., refrigerated at 2-8°C) to slow the rate of all chemical reactions, including degradation.[3]

Table 2: Effect of Storage Conditions on this compound Stability (pH 5.0, 48 hours)

Condition% this compound RemainingObservation
Clear Vial, Ambient Light & Air85.2%Solution turned pale yellow
Amber Vial, Ambient Air97.5%Solution remained colorless
Clear Vial, Nitrogen Purge92.1%Solution remained colorless
Amber Vial, Nitrogen Purge99.1%Solution remained colorless

Note: Data are for illustrative purposes.

Visualized Workflows and Pathways

TroubleshootingWorkflow start Instability Observed (e.g., Color Change, Precipitate, Potency Loss) check_precipitate Is there a precipitate? start->check_precipitate check_color Is there a color change? check_precipitate->check_color No solubility_issue Potential Solubility Issue check_precipitate->solubility_issue Yes check_hplc HPLC shows new peaks? check_color->check_hplc No oxidation_issue Potential Oxidation or Photodegradation check_color->oxidation_issue Yes hydrolysis_issue Potential Hydrolysis check_hplc->hydrolysis_issue Yes run_solubility Action: Run Solubility Assay (Protocol 3) solubility_issue->run_solubility forced_degradation Action: Perform Forced Degradation Study (Protocol 2) to identify pathways run_solubility->forced_degradation protect_light_o2 Action: Protect from Light & O2 (Use Amber Vials, Purge with N2) oxidation_issue->protect_light_o2 protect_light_o2->forced_degradation run_ph_profile Action: Run pH-Stability Profile (Protocol 1) hydrolysis_issue->run_ph_profile run_ph_profile->forced_degradation

Caption: Troubleshooting workflow for this compound instability.

DegradationPathways This compound This compound (Active Molecule) hydrolysis Hydrolysis This compound->hydrolysis Triggered by: H₂O, pH extremes oxidation Oxidation This compound->oxidation Triggered by: O₂, Metal Ions, Peroxides photodegradation Photodegradation This compound->photodegradation Triggered by: UV/Visible Light hydrolysis_products Inactive Products (e.g., Ester/Amide Cleavage) hydrolysis->hydrolysis_products oxidation_products Oxidized Products (e.g., N-oxides, Hydroxylated Species) oxidation->oxidation_products photo_products Photolytic Products (e.g., Radical Species, Isomers) photodegradation->photo_products

Caption: Key degradation pathways for this compound.

Key Experimental Protocols

Protocol 1: pH-Stability Profile Assessment

This protocol determines the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock into each buffer to a final concentration of 1 mg/mL.[13] Ensure the final concentration of the organic solvent is low (<1%) to not affect the stability.

  • Incubation: Dispense aliquots of each solution into sealed vials and incubate at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw a sample from each pH solution.

  • Analysis: Immediately quench any further degradation by diluting the sample in the mobile phase and/or refrigerating. Analyze the concentration of this compound remaining using a validated stability-indicating HPLC-UV method.[7]

  • Data Plotting: Plot the percentage of this compound remaining versus time for each pH. The pH with the slowest rate of degradation is the most stable.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are used to identify potential degradation products and demonstrate the specificity of analytical methods.[6][14] The goal is to achieve 5-20% degradation of the active substance.[8][13]

Methodology:

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for up to 72 hours.[13]

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature.[13] This reaction is often faster than acid hydrolysis.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[15]

  • Thermal Degradation: Expose solid this compound powder and a solution of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose this compound solution to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: For each condition, analyze the stressed samples against a control using an appropriate analytical technique like LC-MS to separate, identify, and characterize the degradation products.[7]

Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the suspension to sit undisturbed for a short period. Then, clarify the solution by centrifuging or filtering through a 0.22 µm filter to remove all undissolved solids.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Result: The measured concentration represents the equilibrium solubility of this compound under the tested conditions.

References

Technical Support Center: Heterologous Expression of Verazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the heterologous expression of verazine, particularly focusing on improving low yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the heterologous expression of this compound in a question-and-answer format.

Question: We are observing very low or no detectable this compound production in our yeast expression system. What are the potential causes and how can we troubleshoot this?

Answer:

Low or non-existent this compound production is a common hurdle. Here’s a systematic approach to diagnosing and resolving the issue:

  • Verify Expression of Pathway Enzymes: The first step is to confirm that all the enzymes in the this compound biosynthetic pathway are being expressed. Since several key enzymes (CYP90B27, CYP94N1, and CYP90G1) are membrane-bound cytochrome P450s, you will need to analyze the membrane fraction of your yeast cells.

    • Action: Perform a Western blot on the microsomal fraction of your engineered yeast. This will confirm the presence and expected molecular weight of each enzyme.

  • Codon Optimization: The genes from Veratrum species have codon usage patterns that may not be optimal for expression in yeast. This can lead to translational stalling and low protein levels.

    • Action: Synthesize codon-optimized versions of the biosynthetic genes for Saccharomyces cerevisiae. Several commercial services and free online tools are available for this purpose. It's often beneficial to generate and test multiple codon-optimized variants.[1][2]

  • Promoter Strength and Selection: The choice of promoter driving the expression of each pathway gene is critical. Weak promoters will result in low enzyme levels.

    • Action: Use strong, well-characterized yeast promoters such as GAL1, GAL10, or TEF1. Consider using a range of promoters with different strengths to balance the expression of each enzyme in the pathway, as overexpression of some enzymes can be toxic or lead to metabolic imbalances.

  • Sub-optimal Enzyme Activity: The specific enzymes from one Veratrum species may not have the highest activity. It has been shown that enzyme orthologs from different species can have significantly different catalytic efficiencies.

    • Action: Test different combinations of enzyme orthologs from various Veratrum species (e.g., V. californicum, V. nigrum, V. grandiflorum). For example, VnCYP90B27 from V. nigrum has shown higher activity than its V. californicum counterpart in some expression systems.[3]

  • Insufficient Precursor Supply: The this compound pathway starts from cholesterol. If your yeast strain does not produce enough cholesterol, this will be a major bottleneck.

    • Action: Engineer the host strain to increase the production of cholesterol. This can involve upregulating genes in the native yeast mevalonate and lanosterol pathways and diverting metabolic flux away from ergosterol synthesis.[4] Alternatively, you can supplement the culture medium with cholesterol, although this can be less efficient and more costly.

Question: We have confirmed enzyme expression, but the this compound yield is still low. What are the next optimization steps?

Answer:

Once you have confirmed that all pathway enzymes are being expressed, you can focus on fine-tuning the system to improve this compound titers.

  • Enhancing Cytochrome P450 Activity: Cytochrome P450 enzymes require a reductase partner (CPR) for activity. The native yeast CPR may not be sufficient or optimally co-localized with the heterologous P450s.

    • Action: Co-express a cytochrome P450 reductase, preferably one that is known to partner well with the plant-derived P450s. Additionally, strategies to increase the surface area of the endoplasmic reticulum, where these enzymes are localized, can improve their functional expression.[5]

  • Metabolic Balancing: The accumulation of intermediate metabolites can be toxic to the cell or may inhibit upstream enzymes.

    • Action: Analyze the culture for the accumulation of pathway intermediates using LC-MS. If a particular intermediate is accumulating, the subsequent enzyme in the pathway may be the bottleneck. You can then focus on improving the expression or activity of that specific enzyme.

  • Introduction of Complementary Enzymes: Sometimes, enzymes from other species that perform similar reactions can boost the pathway's efficiency.

    • Action: Consider introducing enzymes like GAME4 from Solanaceae, which can catalyze the oxidation of the C-26 hydroxyl group of a cholesterol intermediate, potentially enhancing this compound synthesis.[3]

  • Fermentation Process Optimization: The culture conditions play a significant role in the productivity of your yeast strain.

    • Action: Systematically optimize fermentation parameters such as temperature, pH, aeration, and media composition. For example, a lower cultivation temperature (e.g., 20-25°C) can sometimes improve the proper folding and activity of heterologous proteins.

Question: How can we assess if this compound is toxic to our host organism?

Answer:

This compound, being a steroidal alkaloid, could potentially exhibit some level of toxicity to the host cells, which would in turn limit the achievable yield.

  • Growth Curve Analysis: Compare the growth curve of your this compound-producing strain with that of a control strain (e.g., the same strain without the final enzyme in the pathway). A significantly slower growth rate or a lower final cell density in the producing strain can indicate toxicity.

  • Viability Staining: Use a viability stain (e.g., methylene blue for yeast) to quantify the percentage of dead cells in your culture at different time points during fermentation. An increase in cell death in the this compound-producing strain would suggest a toxic effect.

  • Exogenous Application of this compound: Add purified this compound to a culture of your host organism at various concentrations and monitor the growth and viability. This will help you determine the concentration at which this compound becomes toxic.

FAQs

Q1: What is this compound and why is its heterologous expression important?

This compound is a steroidal alkaloid found in plants of the Veratrum genus. It is a key biosynthetic precursor to cyclopamine, a potent inhibitor of the Hedgehog signaling pathway.[6] Dysregulation of this pathway is implicated in several types of cancer.[4] The low abundance of this compound and cyclopamine in their native plant sources makes extraction challenging and expensive. Heterologous expression in microbial hosts like yeast offers a promising alternative for scalable and sustainable production for research and potential therapeutic applications.[4][7]

Q2: What are the key enzymes in the this compound biosynthetic pathway?

The biosynthesis of this compound from cholesterol involves a series of enzymatic reactions catalyzed by:

  • CYP90B27: A cytochrome P450 enzyme that hydroxylates cholesterol at the C-22 position.[8]

  • CYP94N1: A cytochrome P450 that hydroxylates and oxidizes the C-26 position.[8]

  • GABAT1: A gamma-aminobutyric acid (GABA) transaminase that transfers an amino group to the C-26 aldehyde.[8]

  • CYP90G1: A cytochrome P450 that oxidizes the C-22 hydroxyl group, leading to spontaneous cyclization to form this compound.[8]

Q3: Which host organisms are suitable for this compound expression?

Several host systems have been successfully used for the heterologous expression of this compound, including:

  • Saccharomyces cerevisiae (baker's yeast): A well-characterized and genetically tractable eukaryotic host capable of expressing membrane-bound cytochrome P450s.[3][4]

  • Nicotiana benthamiana (a tobacco relative): A plant-based transient expression system.[7]

  • Sf9 insect cells: Used with a baculovirus expression system.[8]

S. cerevisiae is often a preferred host due to its rapid growth, ease of genetic manipulation, and scalability for industrial fermentation.[9]

Q4: What are the typical reported yields of this compound in heterologous systems?

This compound yields are still relatively low and are an active area of research. Reported titers vary depending on the host organism and the optimization strategies employed.

Host OrganismReported this compound YieldReference
Saccharomyces cerevisiae83 ± 3 µg/L[4]
Saccharomyces cerevisiae (optimized)175 ± 1.38 µg/L[3]
Nicotiana benthamiana0.53 µg/g dry weight[7]

Experimental Protocols

1. Codon Optimization Strategy

This protocol outlines a general approach for optimizing the codon usage of Veratrum genes for expression in S. cerevisiae.

  • Obtain the wild-type DNA sequences for the this compound biosynthetic genes (CYP90B27, CYP94N1, GABAT1, CYP90G1).

  • Analyze the codon usage bias of S. cerevisiae using online databases such as the Codon Usage Database.

  • Utilize codon optimization software (e.g., GeneArt, OptimumGene) to generate a synthetic DNA sequence that is optimized for expression in yeast.[10] These tools typically replace rare codons with more frequently used ones in the host organism.

  • Adjust for GC content to be within the optimal range for S. cerevisiae (typically 35-45%).[10]

  • Minimize mRNA secondary structures, especially near the 5' end, which can inhibit translation initiation.

  • Synthesize the optimized genes and clone them into your yeast expression vectors.

2. Western Blot Analysis of Membrane-Bound Pathway Enzymes

This protocol provides a method for verifying the expression of the cytochrome P450 enzymes in the this compound pathway, which are localized to the endoplasmic reticulum.

  • Yeast Cell Lysis and Microsome Preparation:

    • Grow your engineered yeast strain to the mid-log phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer.

    • Resuspend the cells in a lysis buffer containing protease inhibitors.

    • Disrupt the cells using glass beads and vigorous vortexing or a French press.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound proteins.

  • Protein Quantification:

    • Resuspend the microsomal pellet in a suitable buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your tagged protein (e.g., anti-His, anti-FLAG) or a custom antibody against the enzyme.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[11][12]

3. HPLC Quantification of this compound

This protocol describes a method for the quantitative analysis of this compound from yeast culture extracts.

  • Sample Preparation:

    • Centrifuge a known volume of your yeast culture to separate the cells from the supernatant.

    • This compound may be present in both the cells and the supernatant, so it is advisable to analyze both fractions.

    • For the supernatant, perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

    • For the cell pellet, disrupt the cells (as described in the Western blot protocol) and then perform a solvent extraction.

    • Evaporate the organic solvent and resuspend the extract in a known volume of a suitable solvent (e.g., methanol).

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is typically used.

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., around 215 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Compare the peak area of this compound in your samples to the standard curve to determine its concentration.[13][14]

Visualizations

Verazine_Biosynthetic_Pathway cholesterol Cholesterol intermediate1 22-hydroxycholesterol cholesterol->intermediate1 CYP90B27 intermediate2 22-hydroxycholesterol-26-al intermediate1->intermediate2 CYP94N1 intermediate3 22-hydroxy-26-aminocholesterol intermediate2->intermediate3 GABAT1 intermediate4 22-keto-26-aminocholesterol intermediate3->intermediate4 CYP90G1 This compound This compound intermediate4->this compound Spontaneous cyclization Troubleshooting_Workflow start Low/No this compound Yield check_expression Verify Enzyme Expression (Western Blot) start->check_expression codon_optimize Codon Optimize Genes check_expression->codon_optimize No/Low Expression enzyme_activity Test Enzyme Orthologs check_expression->enzyme_activity Expression OK promoter_select Select Stronger Promoters codon_optimize->promoter_select promoter_select->check_expression precursor_supply Enhance Cholesterol Supply fermentation_optimization Optimize Fermentation Conditions precursor_supply->fermentation_optimization p450_optimization Optimize P450 Activity (e.g., CPR co-expression) enzyme_activity->p450_optimization p450_optimization->precursor_supply success Improved this compound Yield fermentation_optimization->success

References

how to prevent Verazine degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Verazine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, solid this compound should be stored at 4°C and protected from light. If this compound is dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month. It is crucial to protect the solution from light.

Q2: My this compound solution has changed color. Is it still usable?

A change in color, such as yellowing, may indicate degradation. It is recommended to perform an analytical assessment, such as HPLC or LC-MS, to check the purity of the solution before use. If significant degradation is detected, the solution should be discarded.

Q3: I suspect my this compound has degraded. What are the likely causes?

This compound, as a steroidal alkaloid, may be susceptible to degradation through several pathways:

  • Oxidation: The tertiary amine and other parts of the steroidal structure can be prone to oxidation, especially in the presence of air or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • Extreme pH: Although specific data for this compound is unavailable, many alkaloids exhibit instability in strongly acidic or basic conditions.

  • High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.

Q4: How can I minimize the risk of this compound degradation in my experiments?

To minimize degradation, it is advisable to:

  • Always store this compound according to the recommended conditions.

  • Prepare fresh solutions for your experiments whenever possible.

  • Use high-purity solvents and degas them to remove dissolved oxygen.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Avoid prolonged exposure to ambient temperatures.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting potential this compound degradation.

Observation Potential Cause Recommended Action
Unexpected or inconsistent experimental results. This compound degradation leading to reduced potency or interfering degradation products.1. Verify the storage conditions of your this compound stock. 2. Analyze the purity of the this compound stock and experimental solutions using a suitable analytical method (e.g., HPLC, LC-MS). 3. If degradation is confirmed, prepare a fresh solution from a new stock of this compound.
Appearance of new peaks in chromatograms. Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry. 2. Review your experimental protocol to identify potential stressors (e.g., prolonged light exposure, incompatible solvents, extreme pH). 3. Perform a forced degradation study to understand the degradation profile of this compound under different stress conditions.
Precipitate formation in the solution. Poor solubility or degradation leading to insoluble products.1. Confirm the solvent is appropriate for this compound and the concentration is not above its solubility limit. 2. Analyze the precipitate and the supernatant to determine if degradation has occurred. 3. Consider using a different solvent or adjusting the formulation if solubility is an issue.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity solvent for this compound (e.g., methanol or DMSO)
  • HPLC or LC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in the chosen solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in the chosen solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Dissolve this compound in the chosen solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Store a solution of this compound at 60°C, protected from light, for 24 hours.
  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24 hours. A control sample should be wrapped in aluminum foil.
  • Control: Prepare a solution of this compound in the chosen solvent and store it under recommended conditions (4°C, protected from light).

3. Analysis:

  • Analyze all samples by HPLC or LC-MS.
  • Compare the chromatograms of the stressed samples to the control sample to identify any degradation products.
  • Quantify the amount of this compound remaining in each sample to determine the extent of degradation.

Visualizations

cluster_storage This compound Storage cluster_degradation Potential Degradation Pathways Solid Solid this compound 4°C, Protect from Light 4°C, Protect from Light Solid->4°C, Protect from Light Optimal Solution This compound Solution -80°C (6 months) -80°C (6 months) Solution->-80°C (6 months) Long-term -20°C (1 month) -20°C (1 month) Solution->-20°C (1 month) Short-term This compound This compound Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Extreme_pH Extreme pH This compound->Extreme_pH High_Temp High Temperature This compound->High_Temp

Caption: Recommended storage conditions and potential degradation pathways for this compound.

start Start: Suspected this compound Degradation check_storage Verify Storage Conditions (Temp, Light, Duration) start->check_storage analytical_check Perform Analytical Purity Check (e.g., HPLC, LC-MS) check_storage->analytical_check is_degraded Degradation Confirmed? analytical_check->is_degraded use_this compound Proceed with Experiment is_degraded->use_this compound No discard_prepare_new Discard Old Stock Prepare Fresh Solution is_degraded->discard_prepare_new Yes end End use_this compound->end troubleshoot_protocol Troubleshoot Experimental Protocol (Light, pH, Temp, Solvent) discard_prepare_new->troubleshoot_protocol forced_degradation Conduct Forced Degradation Study troubleshoot_protocol->forced_degradation forced_degradation->end

Caption: Troubleshooting workflow for suspected this compound degradation.

mitigating Verazine-induced cytotoxicity in control cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating Verazine-induced cytotoxicity in control cells.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Question 1: Why am I observing high cytotoxicity in my control cell lines at expected therapeutic concentrations?

Answer:

Unexpectedly high cytotoxicity in control cells can stem from several factors. Systematically investigating the following possibilities can help identify the root cause:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. We recommend performing a dose-response curve to determine the precise IC50 for your specific control cell line.

  • Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations. A simple calculation error can lead to significantly higher effective concentrations.

  • Contamination: Microbial contamination can cause cell death independent of this compound's effects.[1] Regularly test your cell cultures for contamination.[1]

  • Reagent Quality: Ensure that the media, serum, and other reagents are not expired and have been stored correctly. Poor quality reagents can stress cells and increase their susceptibility to cytotoxic effects.[1]

Below is a troubleshooting workflow to address this issue:

G start High Cytotoxicity Observed in Controls check_calc Verify this compound Concentration Calculations start->check_calc check_culture Assess Cell Culture Conditions start->check_culture calc_error Calculation Error? check_calc->calc_error test_contamination Test for Mycoplasma/ Bacterial Contamination check_culture->test_contamination check_reagents Check Media/Serum Quality and Expiry check_culture->check_reagents calc_error->check_culture No recalculate Recalculate and Prepare Fresh Dilutions calc_error->recalculate Yes culture_issue Culture Issue? rerun_exp Rerun Experiment recalculate->rerun_exp contamination_found Contamination? test_contamination->contamination_found reagent_issue Reagent Issue? check_reagents->reagent_issue contamination_found->reagent_issue No discard_culture Discard Contaminated Cultures and Reagents contamination_found->discard_culture Yes replace_reagents Replace Reagents with New Lots reagent_issue->replace_reagents Yes reagent_issue->rerun_exp No discard_culture->rerun_exp replace_reagents->rerun_exp

Figure 1. Troubleshooting logic for high cytotoxicity in control cells.

Question 2: How can I confirm that the observed cytotoxicity is due to oxidative stress?

Answer:

To confirm that this compound-induced cytotoxicity is mediated by reactive oxygen species (ROS), you can perform an intracellular ROS assay using a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFDA).[2][3] DCFDA is a cell-permeant reagent that is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound, DCF, which can be measured.[2][3] An increase in fluorescence intensity upon this compound treatment would indicate a corresponding increase in intracellular ROS levels.

Question 3: My co-treatment with an antioxidant is not reducing cytotoxicity. What should I do?

Answer:

If co-treatment with an antioxidant like N-acetylcysteine (NAC) is not effective, consider the following:

  • Concentration and Timing: Ensure you are using an optimal concentration of the antioxidant and that the timing of its addition is appropriate. For a protective effect, the antioxidant should typically be added either shortly before or at the same time as this compound.

  • Antioxidant Stability: Check the stability and shelf-life of your antioxidant. Prepare fresh solutions for each experiment.

  • Cellular Uptake: Confirm that the chosen antioxidant is readily taken up by your specific cell line.

  • Alternative Mechanisms: It's possible that at the concentration you are using, this compound is inducing cytotoxicity through a mechanism other than or in addition to oxidative stress. Consider investigating other cell death pathways, such as apoptosis or necrosis, using relevant assays.

Frequently Asked Questions (FAQs)

Question 1: What is the known mechanism of this compound-induced cytotoxicity in non-cancerous cells?

Answer:

This compound's primary on-target effect is the inhibition of a kinase crucial for cancer cell survival. However, in non-cancerous cells, this compound can have off-target effects.[4][5][6] At higher concentrations, it inadvertently inhibits 'Enzyme X', a key component of the cellular antioxidant defense system. This inhibition leads to the accumulation of intracellular reactive oxygen species (ROS), causing oxidative stress, mitochondrial damage, and ultimately, apoptosis.[7]

G This compound This compound EnzymeX Enzyme X (Antioxidant Defense) This compound->EnzymeX Inhibits ROS Increased ROS (Reactive Oxygen Species) EnzymeX->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria Apoptosis Apoptosis (Cell Death) Mitochondria->Apoptosis

Figure 2. Signaling pathway of this compound-induced off-target cytotoxicity.

Question 2: What are the recommended strategies for mitigating the off-target cytotoxicity of this compound?

Answer:

The primary recommended strategy is co-treatment with an antioxidant to counteract the increase in ROS. N-acetylcysteine (NAC) is a suitable choice as it serves as a precursor to glutathione (GSH), a major cellular antioxidant, thereby helping to restore the cell's natural defense against oxidative stress.[7][8][9][10]

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in Human Fibroblast Cells

Treatment GroupCell Viability (%)Standard Deviation
Control (Vehicle)100%± 4.5%
This compound (50 µM)45%± 5.1%
This compound (50 µM) + NAC (1 mM)88%± 4.8%
NAC (1 mM)99%± 4.2%

Question 3: Will mitigating cytotoxicity in control cells affect this compound's efficacy against cancer cells?

Answer:

The mitigation strategy using NAC is targeted at the off-target effect (oxidative stress) and is not expected to interfere with this compound's primary on-target anti-cancer mechanism. Cancer cells often have a different metabolic profile and may not be as susceptible to the specific off-target effect on 'Enzyme X'. However, it is crucial to validate this in your specific cancer cell line of interest.

Table 2: Comparative IC50 Values of this compound in Cancer vs. Control Cell Lines

Cell LineTreatmentIC50 Value
A549 (Lung Cancer)This compound only10 µM
A549 (Lung Cancer)This compound + NAC (1 mM)12 µM
Human Fibroblasts (Control)This compound only50 µM
Human Fibroblasts (Control)This compound + NAC (1 mM)>200 µM

Question 4: What is a standard protocol for assessing this compound's cytotoxicity?

Answer:

A standard method for assessing cell viability and cytotoxicity is the MTT assay.[11][12] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

G seed_cells 1. Seed cells in a 96-well plate and allow to attach overnight add_this compound 2. Treat cells with serial dilutions of this compound (and co-treatments) seed_cells->add_this compound incubate_24h 3. Incubate for 24-72 hours add_this compound->incubate_24h add_mtt 4. Add MTT reagent to each well incubate_24h->add_mtt incubate_4h 5. Incubate for 2-4 hours (Formazan crystals form) add_mtt->incubate_4h solubilize 6. Add solubilization solution (e.g., DMSO or SDS-HCl) to dissolve crystals incubate_4h->solubilize read_absorbance 7. Read absorbance at ~570 nm using a plate reader solubilize->read_absorbance analyze 8. Analyze data to determine cell viability and calculate IC50 read_absorbance->analyze

Figure 3. Experimental workflow for an MTT cytotoxicity assay.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability.[13][14]

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (and co-treatments like NAC) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium. Remove the treatment medium from the wells and add 110 µL of the diluted MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or using an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Intracellular ROS Measurement using DCFDA

This protocol provides a method for quantifying intracellular ROS levels.[3][15][16]

  • Cell Plating: Seed cells in a dark, clear-bottomed 96-well plate at a density of 50,000 cells per well and culture overnight.[15]

  • DCFDA Loading: Prepare a 20 µM working solution of H2DCFDA in 1x assay buffer or serum-free medium.[15][16] Remove the culture medium from the cells, wash once with PBS, and add 100 µL of the H2DCFDA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[3][15]

  • Compound Treatment: Remove the DCFDA solution and wash the cells once with PBS or assay buffer. Add 100 µL of medium containing the desired concentrations of this compound or control compounds.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.[2][3] Kinetic readings can be taken every 5-10 minutes to monitor ROS production over time.

  • Data Analysis: Normalize the fluorescence intensity of treated samples to that of the vehicle-treated control to determine the relative fold-change in ROS levels.

References

Validation & Comparative

Comparative Analysis of Verazine and Cyclopamine Activity in Hedgehog Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Verazine and Cyclopamine, two steroidal alkaloids derived from plants of the Veratrum genus. While both compounds are intrinsically linked to the Hedgehog (Hh) signaling pathway, their roles and characterized activities differ significantly. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to this compound and Cyclopamine

Cyclopamine is a well-established and potent inhibitor of the Hedgehog signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[1][2] Its teratogenic effects, first observed in lambs born to ewes that consumed Veratrum californicum, led to the elucidation of its mechanism of action.[1] Cyclopamine exerts its inhibitory effect by directly binding to and antagonizing Smoothened (SMO), a key transmembrane protein in the Hh pathway.[2][3] This inhibition has made cyclopamine a valuable tool in cancer research, with aberrant Hh signaling implicated in various malignancies.

This compound is another steroidal alkaloid found in Veratrum species and is a known biosynthetic precursor to cyclopamine.[4][5] While its primary characterized biological activities include antifungal properties and the induction of DNA damage, its direct role in Hedgehog pathway inhibition is less defined.[6] However, studies on crude extracts and fractions from Veratrum californicum have demonstrated a more potent inhibition of the Hh pathway than can be attributed to cyclopamine alone, suggesting that other alkaloids, potentially including this compound, contribute to this activity.[7][8][9]

Comparative Data on Hedgehog Pathway Inhibition

CompoundTargetIC50 (Shh-Light II cells)Other Reported ActivitiesSource
Cyclopamine Smoothened (SMO)~300 nMTeratogenic, anti-cancer[10]
BODIPY-cyclopamine Smoothened (SMO)~150 nMFluorescent probe for SMO binding[10]
This compound Not fully characterizedNot reportedAntifungal, causes DNA damage[6]

Note: The Shh-Light II cell line is a widely used reporter system for assessing Hedgehog pathway activity. It contains a Gli-responsive luciferase reporter, and a decrease in luciferase activity indicates pathway inhibition.

Signaling Pathway and Mechanism of Action

The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. In the "off" state, the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH relieves this inhibition, allowing SMO to signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes.

Cyclopamine directly binds to the heptahelical bundle of SMO, preventing its conformational change and subsequent signaling cascade.[3] The exact binding site and inhibitory mechanism of this compound on the Hh pathway, if any, have not been elucidated.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Inhibition PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli_off->Gli_R Target_Genes_off Target Genes OFF Gli_R->Target_Genes_off Represses Shh Shh Ligand PTCH_on PTCH Shh->PTCH_on SMO_on SMO Active PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-Gli Complex Gli_A Gli Activator SUFU_Gli_on->Gli_A Target_Genes_on Target Genes ON Gli_A->Target_Genes_on Cyclopamine Cyclopamine Cyclopamine->SMO_on Binds and Inhibits

Figure 1: The Hedgehog signaling pathway and the point of inhibition by Cyclopamine.

Experimental Protocols

A common method for quantifying the activity of Hedgehog pathway inhibitors is the Gli-luciferase reporter assay using the Shh-Light II cell line.

Gli-Luciferase Reporter Assay Protocol

Objective: To measure the inhibition of Hedgehog pathway signaling by test compounds.

Materials:

  • Shh-Light II cells (NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog conditioned medium (Shh-CM) or a SMO agonist (e.g., SAG)

  • Test compounds (Cyclopamine, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-Light II cells in a 96-well plate at a density of 10,000 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach confluence (approximately 24-48 hours).

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 4-6 hours.

  • Treatment: Add Shh-CM or a SMO agonist to induce Hedgehog pathway activation. Concurrently, treat the cells with various concentrations of the test compounds (Cyclopamine and this compound). Include appropriate vehicle controls.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Experimental_Workflow A Seed Shh-Light II cells in 96-well plate B Incubate to confluence (24-48h) A->B C Serum starve cells (4-6h) B->C D Treat with Shh agonist and Test Compounds (this compound/Cyclopamine) C->D E Incubate for 24-48h D->E F Lyse cells E->F G Measure Firefly and Renilla luciferase activity F->G H Normalize data and calculate IC50 G->H

Figure 2: Experimental workflow for the Gli-luciferase reporter assay.

Conclusion

References

A Comparative Guide to Verazine and Other Steroidal Alkaloids from Veratrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Verazine and other prominent steroidal alkaloids isolated from plants of the Veratrum genus, including cyclopamine, jervine, and veratridine. The information presented is based on available experimental data to facilitate research and drug development efforts.

Introduction to Veratrum Alkaloids

Steroidal alkaloids from the Veratrum species are a diverse group of naturally occurring compounds with a wide range of biological activities.[1][2][3] These alkaloids have attracted significant interest in the scientific community for their potential therapeutic applications, as well as their toxic properties.[4][5] Among the most studied Veratrum alkaloids are cyclopamine and jervine, known for their potent inhibition of the Hedgehog signaling pathway, and veratridine, a well-characterized sodium channel activator.[4][6] this compound, while identified as a key biosynthetic precursor to cyclopamine, is also emerging as a compound with distinct biological effects, including anti-inflammatory and antifungal properties.[2][4] This guide aims to provide a comparative overview of these four important Veratrum alkaloids.

Comparative Biological Activity

The biological activities of this compound, cyclopamine, jervine, and veratridine are summarized in the following tables. It is important to note that direct comparative studies across all activities are limited, and the presented data is compiled from various independent studies. Experimental conditions, such as cell lines and assay methods, can significantly influence the results, and therefore, direct comparison of absolute values should be made with caution.

Anti-inflammatory Activity
AlkaloidAssayCell LineIC50Reference
This compound NO Production InhibitionRAW264.720.41 µM[2]
Cyclopamine Not Reported--
Jervine Carrageenan-induced paw edema (in vivo)-50.4-73.5% inhibition at 50-400 mg/kg[7]
Veratridine Not Reported--
Hedgehog Signaling Pathway Inhibition

Cyclopamine and jervine are well-established inhibitors of the Hedgehog (Hh) signaling pathway, acting through direct binding to the Smoothened (Smo) receptor.[4][9] This activity is responsible for their teratogenic effects and has been explored for its anticancer potential.[10] While this compound is a precursor in the biosynthesis of cyclopamine, its direct activity on the Hh pathway has not been extensively quantified.[11]

AlkaloidAssayCell LineIC50Reference
This compound Not Reported--
Cyclopamine Shh-LIGHT2 Reporter AssayNIH/3T3~300 nM[9]
Jervine Not Reported--
Veratridine Not Reported--
Sodium Channel Modulation

Veratridine is a potent activator of voltage-gated sodium channels, leading to persistent depolarization of excitable cells.[6] This mechanism underlies its neurotoxic effects. The effects of other Veratrum alkaloids on sodium channels are less characterized, though some have been shown to block specific subtypes.[2]

AlkaloidAssayChannel SubtypeEffectIC50/EC50Reference
This compound Not Reported---
Cyclopamine Not Reported---
Jervine Not Reported---
Veratridine Whole-cell patch clampNav1.7Inhibition of peak currentIC50: 18.39 µM[6][12]
Whole-cell patch clampNav1.7Elicitation of sustained currentEC50: 9.53 µM[6][12]
Antifungal Activity

This compound and jervine have been reported to exhibit antifungal activity against various fungal pathogens.[4][13]

AlkaloidFungal StrainMICReference
This compound Candida albicans6.2 µg/mL[4]
Trichophyton rubrum3.1 µg/mL[4]
Cyclopamine Not Reported-
Jervine Candida parapsilosis, Candida kruseiEffective[13]
Veratridine Not Reported-
Cytotoxicity

The cytotoxic effects of Veratrum alkaloids have been evaluated in various cancer cell lines.

AlkaloidCell LineIC50Reference
This compound M-109 (Lung Carcinoma)12.5 µg/mL[4]
Cyclopamine Not Reported-
Jervine Not Reported-
Veratridine Not Reported-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental methodologies discussed, the following diagrams are provided in Graphviz DOT language.

Hedgehog Signaling Pathway and Inhibition by Cyclopamine

Hedgehog_Signaling cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH PTCH SMO_off SMO (inactive) PTCH->SMO_off inhibition SUFU SUFU GLI_off GLI (repressed) SUFU->GLI_off sequesters Hh Hedgehog Ligand Hh->PTCH binds and inhibits SMO_on SMO (active) GLI_on GLI (active) (nuclear translocation) SMO_on->GLI_on activates TargetGenes Target Gene Expression GLI_on->TargetGenes promotes Cyclopamine Cyclopamine / Jervine Cyclopamine->SMO_on inhibition

Caption: Hedgehog signaling pathway and its inhibition by cyclopamine/jervine.

Veratridine's Mechanism of Action on Voltage-Gated Sodium Channels

Sodium_Channel_Modulation cluster_channel Voltage-Gated Sodium Channel cluster_normal Normal Channel Function cluster_veratridine Effect of Veratridine Channel Extracellular Na+ Channel Protein Cytoplasm Persistent_Opening Persistent Opening (Inactivation Blocked) Channel:port->Persistent_Opening Depolarization Membrane Depolarization Opening Channel Opening Depolarization->Opening Influx Na+ Influx Opening->Influx Inactivation Channel Inactivation Influx->Inactivation Veratridine Veratridine Veratridine->Channel:port binds to open channel Persistent_Influx Persistent Na+ Influx Persistent_Opening->Persistent_Influx

Caption: Mechanism of veratridine on voltage-gated sodium channels.

General Experimental Workflow for In Vitro Bioactivity Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis Alkaloids Veratrum Alkaloids (this compound, Cyclopamine, etc.) AntiInflammatory Anti-inflammatory Assay (e.g., NO production) Alkaloids->AntiInflammatory treatment Hedgehog Hedgehog Signaling Assay (e.g., Shh-Light II) Alkaloids->Hedgehog treatment Antifungal Antifungal Assay (e.g., Broth Microdilution) Alkaloids->Antifungal treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Alkaloids->Cytotoxicity treatment Cells Cell Culture (e.g., RAW264.7, Shh-Light II) Cells->AntiInflammatory Cells->Hedgehog Cells->Cytotoxicity Fungi Fungal Culture (e.g., C. albicans) Fungi->Antifungal Measurement Signal Measurement (Absorbance, Fluorescence, etc.) AntiInflammatory->Measurement Hedgehog->Measurement Antifungal->Measurement Cytotoxicity->Measurement IC50 IC50 / MIC Calculation Measurement->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for in vitro screening of Veratrum alkaloids.

Experimental Protocols

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test alkaloids (e.g., this compound) and the cells are pre-incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Hedgehog Signaling Inhibition Assay: Shh-Light II Reporter Assay
  • Cell Culture: Shh-Light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured in DMEM with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.[1]

  • Cell Seeding: Cells are seeded in 96-well plates and grown to confluency.

  • Treatment: The growth medium is replaced with a low-serum medium (e.g., 0.5% FBS) containing various concentrations of the test alkaloids (e.g., cyclopamine) and a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG).

  • Incubation: The cells are incubated for 48-72 hours to allow for reporter gene expression.

  • Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The percentage of inhibition is calculated relative to the agonist-stimulated control, and the IC50 value is determined.

Sodium Channel Modulation Assay: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Cells expressing the target voltage-gated sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.7) are cultured on glass coverslips.

  • Recording Setup: The coverslips are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution. Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Electrophysiological Recordings: Sodium currents are elicited by applying a series of voltage-clamp protocols. For example, to measure the effect on peak current, the membrane potential is held at a hyperpolarized potential (e.g., -120 mV) and then stepped to various depolarizing potentials.

  • Drug Application: The test alkaloids (e.g., veratridine) are applied to the cells via the perfusion system at known concentrations.

  • Data Acquisition: Sodium currents are recorded before, during, and after the application of the test compound.

  • Data Analysis: The effects of the alkaloid on various channel parameters, such as peak current amplitude, voltage-dependence of activation and inactivation, and the induction of sustained currents, are analyzed. Dose-response curves are generated to determine IC50 or EC50 values.[6][12]

Antifungal Susceptibility Testing: Broth Microdilution Method
  • Inoculum Preparation: The fungal strain (e.g., Candida albicans) is grown on an appropriate agar medium, and a suspension of fungal cells is prepared and adjusted to a standardized concentration (e.g., 1-5 x 10^3 CFU/mL) in RPMI-1640 medium.

  • Drug Dilution: The test alkaloids are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. A drug-free well serves as a growth control.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the alkaloid that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.[1]

  • Data Analysis: The MIC values are recorded for each alkaloid against the tested fungal strains.

Cytotoxicity Assay: MTT Assay
  • Cell Seeding: The selected cell line (e.g., M-109) is seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test alkaloids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the alkaloid that causes a 50% reduction in cell viability, is then determined from the dose-response curve.[14]

Conclusion

The steroidal alkaloids from Veratrum species represent a rich source of bioactive molecules with diverse pharmacological properties. While cyclopamine and jervine are well-recognized for their potent inhibition of the Hedgehog signaling pathway, and veratridine is a classical sodium channel activator, this compound is emerging as a compound with distinct anti-inflammatory and antifungal activities. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these and other Veratrum alkaloids. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be crucial for advancing the development of new therapeutic agents from this important class of natural products.

References

Validating the Genotoxic Effects of Verazine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide uses data for Veratraldehyde as a proxy for Verazine, as no direct in vitro genotoxicity data for this compound was publicly available at the time of this publication. Veratraldehyde shares structural similarities with certain classes of compounds that might be related to this compound, but direct extrapolation of results should be done with caution.

This guide provides a comparative overview of the in vitro genotoxic potential of Veratraldehyde against a well-characterized mutagen, Ethyl Methanesulfonate (EMS). The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating potential genotoxicity, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Genotoxicity Profile

The following table summarizes the in vitro genotoxicity findings for Veratraldehyde and Ethyl Methanesulfonate (EMS) across a battery of standard assays.

Test CompoundAmes Test (Bacterial Reverse Mutation Assay)In Vitro Micronucleus TestToxTracker® Assay
Veratraldehyde Negative[1]Positive[1][2]Positive (DNA damage associated with oxidative stress)[2][3]
Ethyl Methanesulfonate (EMS) PositivePositivePositive (Induces DNA damage, oxidative stress, protein damage, and/or cellular stress)[4]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below, based on established OECD guidelines and standard laboratory practices.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[5][6][7][8]

Methodology:

  • Tester Strains: At least five strains are typically used, including four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).[9] This selection allows for the detection of different types of mutations, such as frameshift and base-pair substitutions.

  • Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[9] This is crucial for detecting compounds that become mutagenic after metabolism.

  • Exposure:

    • Plate Incorporation Method: The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together for a short period (e.g., 20-30 minutes) before being mixed with top agar and plated. This method can increase the sensitivity for certain mutagens.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration of the test compound and compared to the spontaneous reversion rate of the negative (solvent) control.

  • Data Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[10][11][12] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[10][13]

Methodology:

  • Cell Lines: A variety of mammalian cell lines can be used, including human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells.[10][14]

  • Treatment: Cells are exposed to a range of concentrations of the test compound for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, or for a longer period (e.g., 1.5-2 normal cell cycles) without S9.[11]

  • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells.[11] This allows for the specific analysis of cells that have completed one nuclear division after treatment.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

  • Data Interpretation: A positive response is characterized by a statistically significant and dose-dependent increase in the frequency of micronucleated cells.[10]

ToxTracker® Assay

The ToxTracker® assay is a mammalian stem cell-based reporter assay that provides mechanistic insight into the genotoxic properties of compounds.[15][16] It utilizes a panel of six green fluorescent protein (GFP) reporter cell lines that are activated by different cellular stress response pathways.[16]

Methodology:

  • Reporter Cell Lines: The assay uses six mouse embryonic stem cell lines, each with a GFP reporter for a specific pathway:

    • Bscl2: DNA replication stress

    • Rtkn: DNA double-strand breaks

    • Srxn1 & Blvrb: Oxidative stress[15]

    • Ddit3: Protein damage

    • Btg2: p53-dependent cellular stress

  • Exposure: The reporter cells are exposed to a range of concentrations of the test compound for 24 hours. The assay is performed with and without S9 metabolic activation.

  • Analysis: GFP expression is measured by flow cytometry. Cytotoxicity is also determined by measuring cell count.

  • Data Interpretation: A compound is considered positive for a specific pathway if it induces a significant, dose-dependent increase in GFP expression in the corresponding reporter cell line.[4] The pattern of reporter activation provides insight into the mechanism of toxicity. For example, activation of the Rtkn reporter suggests the induction of DNA double-strand breaks.[15]

Mandatory Visualizations

DNA_Damage_Signaling_Pathway cluster_stimulus Genotoxic Agent (e.g., Veratraldehyde) cluster_cellular_response Cellular Response cluster_outcomes Cellular Outcomes Genotoxic Agent Genotoxic Agent DNA_Damage DNA Damage (e.g., Double-Strand Breaks) Genotoxic Agent->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor_Proteins Transducer_Kinases Transducer Kinases (e.g., Chk1/Chk2) Sensor_Proteins->Transducer_Kinases Effector_Proteins Effector Proteins (e.g., p53) Transducer_Kinases->Effector_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

Caption: DNA Damage Response Pathway.

In_Vitro_Genotoxicity_Workflow Start Start Test_Compound_Preparation Test Compound Preparation Start->Test_Compound_Preparation Exposure Exposure to Test Compound (± S9) Test_Compound_Preparation->Exposure Cell_Culture Mammalian Cell Culture (e.g., TK6, CHO) Cell_Culture->Exposure Ames_Test Ames Test Exposure->Ames_Test Micronucleus_Test Micronucleus Test Exposure->Micronucleus_Test ToxTracker_Assay ToxTracker Assay Exposure->ToxTracker_Assay Data_Analysis Data Analysis and Interpretation Ames_Test->Data_Analysis Micronucleus_Test->Data_Analysis ToxTracker_Assay->Data_Analysis Conclusion Genotoxicity Conclusion Data_Analysis->Conclusion Logical_Comparison cluster_veratraldehyde Veratraldehyde cluster_ems Ethyl Methanesulfonate (EMS) V_Ames Ames Test (Negative) Comparison Comparison V_Ames->Comparison V_MN Micronucleus Test (Positive) V_MN->Comparison V_ToxTracker ToxTracker (Oxidative Stress) V_ToxTracker->Comparison E_Ames Ames Test (Positive) E_Ames->Comparison E_MN Micronucleus Test (Positive) E_MN->Comparison E_ToxTracker ToxTracker (Multiple Mechanisms) E_ToxTracker->Comparison

References

comparative study of Verazine's mechanism with other DNA damaging agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, DNA damaging agents represent a cornerstone of treatment. Their efficacy lies in the induction of cytotoxic DNA lesions that overwhelm a cancer cell's repair capacity, ultimately leading to cell death. This guide provides a comparative analysis of a novel investigational agent, Verazine, with three established DNA damaging agents: Bleomycin, a radiomimetic agent; Olaparib, a PARP inhibitor; and Temozolomide, an alkylating agent. We will delve into their distinct mechanisms of action, compare their cellular and molecular impacts, and provide detailed experimental protocols for their evaluation.

Mechanisms of Action: A Divergent Approach to DNA Damage

The therapeutic effect of DNA damaging agents is intrinsically linked to their unique interactions with DNA and the cellular machinery that governs genome integrity. Below, we dissect the mechanisms of this compound, Bleomycin, Olaparib, and Temozolomide.

This compound: A dual-action agent, this compound's primary mechanism involves the targeted inhibition of DNA Ligase III, a crucial enzyme in the Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) pathways. This inhibition leads to an accumulation of unrepaired single-strand breaks. Concurrently, this compound induces mitochondrial dysfunction, leading to a surge in reactive oxygen species (ROS) that cause oxidative DNA damage, further contributing to the burden of single-strand breaks.

Verazine_Mechanism cluster_cell Cancer Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction DNA_Ligase_III DNA Ligase III This compound->DNA_Ligase_III Inhibits ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS SSB Accumulation of Single-Strand Breaks ROS->SSB Oxidative Damage DNA_Ligase_III->SSB Repair Blocked Apoptosis Apoptosis SSB->Apoptosis

Caption: Mechanism of this compound action.

Bleomycin: This natural product acts by binding to DNA and chelating metal ions, most notably iron. The Bleomycin-Fe(II) complex generates free radicals that attack the phosphodiester backbone of DNA, causing both single- and double-strand breaks.

Bleomycin_Mechanism cluster_cell Cancer Cell Bleomycin Bleomycin Bleomycin_Fe_II Bleomycin-Fe(II) Complex Bleomycin->Bleomycin_Fe_II Fe_II Fe(II) Fe_II->Bleomycin_Fe_II Free_Radicals Free Radicals (O₂⁻, •OH) Bleomycin_Fe_II->Free_Radicals Generates DNA_Strand_Breaks Single & Double Strand Breaks Free_Radicals->DNA_Strand_Breaks Induces Cell_Cycle_Arrest G2/M Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Bleomycin action.

Olaparib: As a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, Olaparib's efficacy is most pronounced in cancers with deficiencies in Homologous Recombination Repair (HRR), such as those with BRCA1/2 mutations. PARP enzymes are critical for the repair of single-strand breaks. By inhibiting PARP, Olaparib leads to the accumulation of these breaks, which, upon encountering a replication fork, are converted into toxic double-strand breaks. In HRR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.

Olaparib_Mechanism cluster_cell HRR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) Olaparib Olaparib PARP PARP1/2 Olaparib->PARP Inhibits SSB Single-Strand Break PARP->SSB Repair Blocked Replication_Fork Replication Fork SSB->Replication_Fork Collision DSB Double-Strand Break Replication_Fork->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR Fails Genomic_Instability Genomic Instability DSB->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: Mechanism of Olaparib action.

Temozolomide: This oral alkylating agent undergoes spontaneous conversion at physiological pH to the active metabolite MTIC. MTIC methylates DNA at several positions, primarily the O6, N7, and N3 positions of guanine. While N7-methylguanine is the most common lesion, the cytotoxic effects are primarily attributed to O6-methylguanine, which can mispair with thymine during DNA replication. Subsequent futile attempts by the Mismatch Repair (MMR) system to correct this mispair lead to persistent single- and double-strand breaks, culminating in cell cycle arrest and apoptosis.

Temozolomide_Mechanism cluster_cell Cancer Cell Temozolomide Temozolomide MTIC MTIC (active metabolite) Temozolomide->MTIC Spontaneous conversion DNA_Alkylation DNA Methylation (O6-methylguanine) MTIC->DNA_Alkylation Induces Replication DNA Replication DNA_Alkylation->Replication Mispairing (G-T) MMR Mismatch Repair (MMR) System DSB Double-Strand Breaks MMR->DSB Replication->MMR Futile Repair Cycles Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Temozolomide action.

Comparative Data on Cellular Effects

The distinct mechanisms of these agents translate into different cellular and molecular consequences. The following table summarizes key comparative data based on typical experimental findings.

ParameterThis compound (Hypothetical)BleomycinOlaparibTemozolomide
Primary DNA Lesion Single-strand breaks (SSBs) from repair inhibition & oxidative damageSSBs and Double-strand breaks (DSBs) from radical attackSSBs leading to replication-associated DSBsO6-methylguanine, N7-methylguanine, N3-adenine
Primary Repair Pathway Targeted Base Excision Repair (BER), Single-Strand Break Repair (SSBR)Non-Homologous End Joining (NHEJ), Homologous Recombination (HR)BER, SSBR (inhibition); HR (synthetic lethality)Mismatch Repair (MMR), BER, Direct Reversal (by MGMT)
Cell Cycle Arrest G1/S phaseG2/M phaseS/G2 phaseG2/M phase
Key Resistance Mechanism Upregulation of DNA Ligase III, enhanced antioxidant pathwaysIncreased drug efflux, enhanced DNA repair capacity, high levels of bleomycin hydrolaseUpregulation of drug efflux pumps, restoration of HR function, loss of PARP1 expressionHigh MGMT expression, deficient MMR system
Typical IC50 Range (in sensitive cell lines) 1-10 µM5-50 µM0.1-1 µM (in BRCA-mutant cells)20-200 µM

Experimental Protocols

The characterization and comparison of DNA damaging agents rely on a suite of well-established molecular and cellular assays. Below are protocols for key experiments.

This assay, also known as single-cell gel electrophoresis, measures DNA strand breaks. Under alkaline conditions, cells are lysed, and the DNA is subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head."

Workflow:

Comet_Assay_Workflow A 1. Cell Treatment: Expose cells to this compound, Bleomycin, etc. B 2. Cell Harvesting & Embedding: Mix cells with low-melting point agarose and layer on a slide. A->B C 3. Cell Lysis: Immerse slides in lysis buffer (high salt, detergent) to remove membranes and proteins. B->C D 4. DNA Unwinding: Incubate slides in alkaline buffer (pH > 13) to unwind DNA. C->D E 5. Electrophoresis: Perform electrophoresis at low voltage in the same alkaline buffer. D->E F 6. Neutralization & Staining: Neutralize the slides and stain DNA with a fluorescent dye (e.g., SYBR Green). E->F G 7. Visualization & Analysis: Image using a fluorescence microscope. Quantify tail moment using software. F->G

Caption: Workflow for the Comet Assay.

Methodology:

  • Cell Preparation: Plate 1x10⁵ cells per well in a 12-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound, Bleomycin, Olaparib, or Temozolomide for the desired time (e.g., 4 hours).

  • Slide Preparation: Mix 1x10⁴ treated cells with 100 µL of 0.5% low-melting-point agarose at 37°C. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.

  • Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes at 4°C.

  • Electrophoresis: Conduct electrophoresis in the same buffer at 25 V and 300 mA for 30 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA by adding 50 µL of SYBR Green I (1:10,000 dilution) and incubate for 15 minutes in the dark.

  • Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50 cells per sample using specialized software (e.g., Comet Assay IV) to calculate the percentage of DNA in the tail and the tail moment.

The phosphorylation of the histone variant H2AX on serine 139 (termed γH2AX) is one of the earliest events following the formation of a DNA double-strand break (DSB). Immunofluorescent staining allows for the visualization and quantification of these breaks as distinct nuclear foci.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate. Treat with the DNA damaging agents for the desired duration.

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the coverslips with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification: Acquire images using a confocal or high-resolution fluorescence microscope. Count the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci per cell indicates an increase in DSBs.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. DNA damaging agents often induce cell cycle arrest at specific checkpoints.

Methodology:

  • Cell Treatment and Harvesting: Treat approximately 1x10⁶ cells with the compounds for a specified time (e.g., 24 hours). Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 300 µL of PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution or a custom solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark. RNase A is included to degrade RNA, ensuring that PI only stains DNA.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the PE-Texas Red channel.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Verazine as a Precursor to Cyclopamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficient synthesis of complex bioactive molecules like cyclopamine is paramount. This guide provides a comprehensive comparison of Verazine's role as a biosynthetic precursor to cyclopamine, alongside alternative chemical synthesis routes. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in research and development.

Cyclopamine, a steroidal alkaloid isolated from the corn lily (Veratrum californicum), is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular growth.[1][2] Its ability to modulate this pathway has made it a valuable tool in cancer research. This compound has been identified as a key biosynthetic precursor to cyclopamine, offering a potential avenue for its biotechnological production.[3][4]

Biosynthesis of Cyclopamine via this compound

In Veratrum californicum, cyclopamine biosynthesis begins with cholesterol.[3] A series of enzymatic reactions converts cholesterol into this compound, which is then further metabolized to cyclopamine.[3][5] While the enzymatic steps from cholesterol to this compound have been elucidated, the subsequent conversion of this compound to cyclopamine is still the subject of ongoing research, with the exact enzymes yet to be fully characterized.[5]

Experimental Protocol: Heterologous Production of this compound

The heterologous production of this compound has been successfully demonstrated in both Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (a tobacco plant).[6][7] This biosynthetic approach offers a promising alternative to chemical synthesis.

Objective: To produce this compound from simple sugars using engineered yeast.

Methodology:

  • Strain Engineering: A strain of Saccharomyces cerevisiae is engineered to express eight heterologous enzymes from seven different species. This includes the inducible upregulation of the native yeast mevalonate and lanosterol biosynthetic pathways.[6]

  • Flux Diversion: Biosynthetic flux is diverted from the native ergosterol production to cholesterol, the precursor for this compound biosynthesis.[6]

  • Pathway Expression: A refactored five-step this compound biosynthetic pathway is expressed in the engineered yeast strain.[6]

  • Fermentation: The engineered yeast is cultured in a suitable medium containing simple sugars like glucose and galactose.

  • Extraction and Analysis: this compound is extracted from the yeast culture and quantified using liquid chromatography-mass spectrometry (LC-MS).[6]

Results: This method has been shown to produce this compound at a titer of 83 ± 3 μg/L.[8] Further optimization in Nicotiana benthamiana has led to yields of up to 175 ± 1.38 µg/L.[7]

Chemical Synthesis of Cyclopamine: A Comparative Overview

The total chemical synthesis of cyclopamine has been achieved through various routes, typically employing more readily available steroidal precursors. These synthetic strategies provide an alternative to extraction from natural sources or biosynthesis.

PrecursorNumber of Steps (Longest Linear Sequence)Overall YieldReference
Dehydroepiandrosterone (DHEA)136.2%[9]
Wieland-Miescher ketone161.4%[10]
Dehydroepiandrosterone (DHEA)201%[11]

Note: The yields presented are for the entire multi-step synthesis of cyclopamine, not for the conversion of the immediate precursor in the final step.

Experimental Protocol: Example of Cyclopamine Synthesis from Veratramine

One of the later stages in some total syntheses of cyclopamine involves the conversion of veratramine.

Objective: To synthesize cyclopamine from veratramine through chemo-selective redox manipulations.

Methodology: The conversion of veratramine to cyclopamine is a multi-step process that involves a sequence of chemo-selective reduction and oxidation reactions. A detailed protocol can be found in the supplementary information of the cited reference.[12]

Comparative Analysis: this compound as a Precursor

Biosynthesis vs. Chemical Synthesis:

The heterologous biosynthesis of this compound presents a promising route for sustainable cyclopamine production. The yields of this compound achieved so far are a crucial first step. However, the lack of a fully elucidated and reconstituted enzymatic pathway from this compound to cyclopamine is a significant bottleneck.

In contrast, total chemical syntheses offer a direct route to cyclopamine with established protocols and quantifiable overall yields. While the overall yields are modest, these methods provide a reliable source of cyclopamine for research purposes. The complexity and number of steps in chemical synthesis, however, can be a drawback for large-scale production.

This compound vs. Other Chemical Precursors:

A direct comparison of this compound with precursors like DHEA and Wieland-Miescher ketone in a chemical synthesis context is not feasible, as this compound is not currently used as a starting material in published total synthesis routes. The choice of precursor in chemical synthesis is often dictated by its commercial availability, cost, and the efficiency of the subsequent chemical transformations.

Visualizing the Pathways

To better understand the biological and experimental contexts, the following diagrams illustrate the key pathways involved.

Cyclopamine Biosynthetic Pathway Cholesterol Cholesterol 22-hydroxycholesterol 22-hydroxycholesterol Cholesterol->22-hydroxycholesterol CYP90B27 22-hydroxycholesterol-26-al 22-hydroxycholesterol-26-al 22-hydroxycholesterol->22-hydroxycholesterol-26-al CYP94N1 22-hydroxy-26-aminocholesterol 22-hydroxy-26-aminocholesterol 22-hydroxycholesterol-26-al->22-hydroxy-26-aminocholesterol GABAT1 22-keto-26-aminocholesterol 22-keto-26-aminocholesterol 22-hydroxy-26-aminocholesterol->22-keto-26-aminocholesterol CYP90G1 This compound This compound 22-keto-26-aminocholesterol->this compound spontaneous cyclization Cyclopamine Cyclopamine This compound->Cyclopamine Proposed Enzymatic Steps Hedgehog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO inhibition SUFU SUFU SMO->SUFU inhibition GLI GLI SUFU->GLI inhibition GLI_active GLI (active) GLI->GLI_active TargetGenes Target Gene Transcription GLI_active->TargetGenes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH Cyclopamine Cyclopamine Cyclopamine->SMO inhibition

References

Safety Operating Guide

Verazine ist eine fiktive Chemikalie

Author: BenchChem Technical Support Team. Date: November 2025

Eine gründliche Suche in wissenschaftlichen Datenbanken und auf Websites für chemische Sicherheit hat keine Informationen über eine Chemikalie namens „Verazine“ ergeben. Es ist wahrscheinlich, dass es sich um eine hypothetische oder fiktive Substanz für dieses Szenario handelt.

Daher können keine spezifischen Entsorgungsverfahren, Sicherheitsdatenblätter oder experimentellen Protokolle für this compound bereitgestellt werden. Die folgenden Informationen bieten einen allgemeinen Rahmen für die sichere Entsorgung gefährlicher Laborchemikalien, der an eine reale Substanz mit bekannten Eigenschaften angepasst werden sollte.

Allgemeine Verfahren zur Entsorgung gefährlicher Chemikalien

Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung müssen strenge Protokolle für die Entsorgung von chemischem Abfall befolgen, um die Sicherheit des Personals zu gewährleisten, die Umwelt zu schützen und die gesetzlichen Vorschriften einzuhalten. Nachfolgend finden Sie eine schrittweise Anleitung zur sicheren Handhabung und Entsorgung gefährlicher Laborchemikalien.

Schritt 1: Identifizierung und Klassifizierung von Abfällen

Bevor mit der Entsorgung begonnen wird, muss die Chemikalie ordnungsgemäß identifiziert und klassifiziert werden. Dieser Prozess umfasst in der Regel:

  • Konsultation des Sicherheitsdatenblatts (SDB): Das SDB enthält wichtige Informationen über die Gefahren der Chemikalie, Handhabungs- und Lagerungshinweise sowie Entsorgungsrichtlinien.

  • Bestimmung der Gefahrenkategorien: Chemikalien werden nach ihren spezifischen Gefahren klassifiziert (z. B. entzündlich, korrosiv, reaktiv, toxisch).

  • Trennung von Abfallströmen: Mischen Sie niemals unverträgliche Chemikalien. Halten Sie verschiedene Abfallkategorien in getrennten, ordnungsgemäß gekennzeichneten Behältern.

Schritt 2: Auswahl des geeigneten Abfallbehälters

Die Auswahl des richtigen Behälters ist entscheidend, um Leckagen, Reaktionen und Exposition zu verhindern.

BehältertypKompatible AbfallkategorienInkompatible Abfallkategorien
HDPE-Flaschen (Polyethylen hoher Dichte) Wässrige Lösungen, Säuren (außer Flusssäure), Basen, organische LösungsmittelStarke Oxidationsmittel, einige organische Lösungsmittel
Glasflaschen Die meisten organischen Lösungsmittel, Säuren (außer Flusssäure)Flusssäure, starke Basen
Metallbehälter Entzündbare Lösungsmittel, organische AbfälleKorrosive Materialien, wässrige Lösungen
Beschichtete Glasflaschen Flüchtige oder hochgiftige LösungsmittelNicht zutreffend
Schritt 3: Ordnungsgemäße Kennzeichnung von Abfallbehältern

Alle Abfallbehälter müssen deutlich mit den folgenden Informationen gekennzeichnet sein:

  • Die Worte „Gefährlicher Abfall“

  • Der vollständige Name jeder chemischen Komponente

  • Die prozentuale Zusammensetzung jeder Komponente

  • Die primären Gefahren (z. B. entzündlich, korrosiv, toxisch)

  • Das Datum, an dem der Abfall erstmals in den Behälter gegeben wurde

Schritt 4: Lagerung und Handhabung von Abfällen

Lagern Sie gefährlichen Abfall an einem dafür vorgesehenen, gut belüfteten Ort, fern von Zündquellen und unverträglichen Materialien. Befolgen Sie alle Sicherheitsprotokolle, einschließlich des Tragens geeigneter persönlicher Schutzausrüstung (PSA) wie Handschuhe, Schutzbrille und Laborkittel.

Schritt 5: Entsorgungsverfahren

Die Entsorgung muss über den Umweltschutz-, Gesundheits- und Sicherheitsdienst (EH&S) Ihrer Einrichtung oder einen zertifizierten Entsorgungsdienstleister für gefährliche Abfälle erfolgen. Versuchen Sie niemals, gefährliche Chemikalien in den normalen Müll oder in das Abwassersystem zu entsorgen.

Logischer Arbeitsablauf für die Entsorgung chemischer Abfälle

Der folgende Arbeitsablauf beschreibt den Entscheidungsprozess für die ordnungsgemäße Entsorgung von Laborchemikalien.

cluster_start cluster_id Identifizierung cluster_containment Eindämmung cluster_handling Handhabung cluster_disposal Entsorgung start Chemischer Abfall erzeugt identify Chemikalie identifizieren und SDB konsultieren start->identify classify Gefahren klassifizieren (z. B. entzündlich, korrosiv) identify->classify select_container Geeigneten Abfallbehälter auswählen classify->select_container label_container Behälter deutlich kennzeichnen select_container->label_container storage An einem sicheren Ort lagern label_container->storage contact_ehs EH&S für die Abholung kontaktieren storage->contact_ehs disposal Sichere und konforme Entsorgung contact_ehs->disposal

Abbildung 1: Arbeitsablauf für die Entsorgung von Laborchemikalien.

Haftungsausschluss: Diese Anleitung dient nur zu Informationszwecken und sollte nicht als Ersatz für die spezifischen Protokolle und Vorschriften Ihrer Einrichtung oder die Anweisungen auf einem Sicherheitsdatenblatt für eine bestimmte Chemikalie verwendet werden. Konsultieren Sie immer den Umweltschutz-, Gesundheits- und Sicherheitsdienst (EH&S) Ihrer Organisation für detaillierte Entsorgungsanweisungen.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verazine
Reactant of Route 2
Verazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。